molecular formula C7H3F2N B1295057 2,5-Difluorobenzonitrile CAS No. 64248-64-2

2,5-Difluorobenzonitrile

Cat. No.: B1295057
CAS No.: 64248-64-2
M. Wt: 139.1 g/mol
InChI Key: OJTMHIMQUQOLJV-UHFFFAOYSA-N
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Description

2,5-Difluorobenzonitrile is a useful research compound. Its molecular formula is C7H3F2N and its molecular weight is 139.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluorobenzonitrile
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InChI

InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OJTMHIMQUQOLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20214465
Record name 2,5-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64248-64-2
Record name 2,5-Difluorobenzonitrile
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Record name 2,5-Difluorobenzonitrile
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Record name 2,5-Difluorobenzonitrile
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Record name 2,5-difluorobenzonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluorobenzonitrile (CAS No. 64248-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique electronic properties and synthetic versatility make it a valuable building block for the synthesis of a diverse range of complex molecules. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it an attractive scaffold for the design of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 64248-64-2[1]
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 35 °C[2]
Boiling Point 92 °C at 30 mmHg[2]
IUPAC Name This compound[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitration of p-difluorobenzene to form 2,5-difluoronitrobenzene, followed by subsequent reduction and cyanation. A detailed experimental protocol for the initial nitration step is provided below.

Experimental Protocol: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene

This protocol describes the synthesis of 2,5-difluoronitrobenzene, a key intermediate in one potential synthetic pathway to this compound.

Materials:

  • 1,4-Difluorobenzene

  • Sulfuric acid

  • Potassium nitrate

  • Ice water

Procedure: [3]

  • To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of sulfuric acid.

  • Control the temperature of the mixture at approximately 5 °C.

  • Add 1450 g of potassium nitrate in portions while maintaining the temperature.

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

  • Filter the precipitate to obtain the white solid product, 2,5-difluoronitrobenzene.

  • The reported yield for this reaction is 83% with a purity of 99%.[3]

Subsequent steps to convert 2,5-difluoronitrobenzene to this compound would typically involve reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the nitrile group.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitrile group and the two fluorine atoms, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is particularly susceptible to displacement by nucleophiles. This reactivity makes this compound a versatile intermediate for the synthesis of a wide range of substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates attack by nucleophiles, leading to the substitution of one of the fluorine atoms. This is a common strategy for introducing various functional groups onto the benzonitrile core.

General Experimental Workflow for SNAr:

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Intermediate in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][4][5][6] The incorporation of the difluorobenzonitrile moiety can significantly impact the biological activity of the final compound.

Applications in Drug Discovery:

While specific, publicly available examples detailing the synthesis of marketed drugs directly from this compound are limited, the analogous compound, 2,6-difluorobenzonitrile, is a known precursor in the synthesis of the anti-epileptic drug Rufinamide.[7][8][9][10][11] This highlights the potential of difluorobenzonitrile scaffolds in the development of neurologically active agents. The general synthetic strategies employed for Rufinamide, such as cycloaddition reactions, could potentially be adapted for derivatives of this compound to generate novel bioactive compounds.

Logical Relationship in Drug Intermediate Synthesis:

G A This compound B Intermediate Derivative A->B Synthetic Transformation (e.g., SNAr) C Bioactive Molecule (e.g., Kinase Inhibitor) B->C Further Functionalization

Caption: Synthetic pathway from a starting material to a bioactive molecule.

Potential Involvement in Signaling Pathways

Hypothetical Signaling Pathway Modulation by a this compound-Derived Kinase Inhibitor:

G cluster_0 Cell Surface cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade\n(e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade\n(e.g., MAPK/ERK)->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Kinase Inhibitor\n(Derived from 2,5-DFBN) Kinase Inhibitor (Derived from 2,5-DFBN) Kinase Inhibitor\n(Derived from 2,5-DFBN)->Receptor Tyrosine Kinase Inhibition

Caption: Potential inhibition of a signaling pathway by a derivative.

Conclusion

This compound is a synthetically versatile building block with significant potential in the development of new pharmaceuticals, agrochemicals, and materials. Its reactivity in nucleophilic aromatic substitution reactions allows for the straightforward introduction of a wide range of functional groups. For researchers in drug discovery, the difluorinated phenyl ring offers a scaffold that can impart favorable pharmacokinetic properties to lead compounds. While further research is needed to fully explore the biological activities of its derivatives and their specific molecular targets and signaling pathways, the established utility of related fluorinated benzonitriles underscores the promise of this compound as a valuable tool in modern chemical and pharmaceutical research.

References

2,5-Difluorobenzonitrile: A Core Component in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

2,5-Difluorobenzonitrile is a fluorinated aromatic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine substituents and the nitrile group, make it a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and therapeutics for neurological disorders. Detailed experimental protocols and visualizations of key synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid at room temperature. The strategic placement of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for targeted synthesis. A summary of its key properties is provided in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₃F₂N[1][2][3]
Molecular Weight 139.10 g/mol [1][2][3]
CAS Number 64248-64-2[1][2]
Melting Point 33-35 °C[4][5]
Boiling Point 188 °C[5][6]
Density ~1.25 g/cm³ (estimate)[6]
LogP 1.39[4]
Solubility Soluble in methanol[7]
Appearance White to light yellow crystalline powder[6]

Spectroscopic data are essential for the identification and characterization of this compound. Key spectral features are available through various public databases and are crucial for monitoring reaction progress and confirming the structure of synthesized derivatives.

Synthesis of this compound

The industrial preparation of this compound typically involves a halogen exchange reaction (Halex reaction) from a dichlorinated precursor. This process is favored for its efficiency and scalability.

Experimental Protocol: Fluorination of 2,5-Dichlorobenzonitrile

This protocol is based on the general principles described for the synthesis of fluorobenzonitriles.[8]

Materials:

  • 2,5-Dichlorobenzonitrile

  • Potassium Fluoride (spray-dried)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or Sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the aprotic polar solvent and the phase-transfer catalyst.

  • Add spray-dried potassium fluoride to the solvent and heat the mixture to the desired reaction temperature (typically between 120°C and 180°C) while stirring to ensure a fine suspension.[8]

  • Add 2,5-Dichlorobenzonitrile to the heated suspension.

  • Maintain the reaction mixture at temperature and monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts (potassium chloride and unreacted potassium fluoride).

  • The crude product is isolated from the filtrate, typically by distillation or crystallization. Further purification can be achieved by recrystallization from a suitable solvent.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Solvent Aprotic Solvent (e.g., DMSO) Heating Heat to 120-180°C Solvent->Heating 1. Charge & Heat Catalyst Phase-Transfer Catalyst Catalyst->Heating 1. Charge & Heat KF Potassium Fluoride KF->Heating 1. Charge & Heat StartMat 2,5-Dichlorobenzonitrile StartMat->Heating 2. Add Reactant Monitoring Monitor by GC Heating->Monitoring 3. React Cooling Cool Reaction Mixture Monitoring->Cooling 4. Reaction Complete Filtration Filter Salts Cooling->Filtration Isolation Isolate Crude Product Filtration->Isolation Purification Purify (Distillation/Crystallization) Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The difluorobenzonitrile moiety is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of drug candidates.[9] this compound serves as a key intermediate in the synthesis of a range of bioactive molecules.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The dysregulation of kinase signaling pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers.[9] Lifirafenib (BGB-283) is a potent inhibitor of both RAF kinase and the Epidermal Growth factor Receptor (EGFR), which are key components of this pathway.[10][11] While the exact synthesis of Lifirafenib may be proprietary, its structure highlights the importance of fluorinated aromatic compounds in the design of modern kinase inhibitors. Compounds derived from aminodifluorobenzonitrile isomers are valuable for generating libraries of potent and selective inhibitors targeting pathways like EGFR and Janus Kinase (JAK).[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Lifirafenib Lifirafenib (RAF/EGFR Inhibitor) Lifirafenib->EGFR Inhibits Lifirafenib->RAF Inhibits GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Simplified MAPK/ERK signaling pathway showing targets of Lifirafenib.
Intermediate for Neurological Drugs

Fluorinated building blocks are also crucial in the development of drugs targeting the central nervous system. A prominent example, although derived from the 2,6-difluoro isomer, is Rufinamide, an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[12][13] The synthesis of Rufinamide showcases a key reaction type for which benzonitrile derivatives are well-suited: the 1,3-dipolar cycloaddition.

Key Reactions and Experimental Protocols

This compound can undergo a variety of chemical transformations, making it a versatile synthetic intermediate. The nitrile group can be hydrolyzed or reduced, while the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr).

Representative Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol is analogous to the core reaction in the synthesis of Rufinamide and demonstrates the utility of a difluorobenzyl intermediate (which can be derived from this compound) in constructing heterocyclic systems.[14]

Objective: To synthesize a 1-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Synthesis of 2,5-Difluorobenzyl Azide

  • Dissolve 2,5-difluorobenzyl bromide in a suitable solvent such as DMSO.

  • Add sodium azide (NaN₃) to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate to obtain 2,5-difluorobenzyl azide. (Caution: Organic azides are potentially explosive and should be handled with care).

Step 2: Cycloaddition and Amidation

  • In a one-pot setup, dissolve the 2,5-difluorobenzyl azide and a suitable alkyne, such as methyl propiolate, in a solvent like ethanol.[15]

  • Add a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, or using Cu₂O).[12]

  • Stir the reaction mixture. The cycloaddition will yield the methyl ester of the triazole.

  • After the cycloaddition is complete, add a source of ammonia (e.g., an aqueous or methanolic solution of ammonia) to the reaction mixture to convert the ester to the primary amide.[13]

  • Monitor the amidation step.

  • Upon completion, isolate the final product by filtration or extraction, followed by recrystallization to yield the purified triazole-carboxamide derivative.

Rufinamide_Analogue_Synthesis cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Cycloaddition & Amidation Start_Br 2,5-Difluorobenzyl Bromide Azide 2,5-Difluorobenzyl Azide Start_Br->Azide + NaN3 in DMSO NaN3 Sodium Azide (NaN3) Ester Triazole Methyl Ester Azide->Ester [3+2] Cycloaddition Alkyne Methyl Propiolate Alkyne->Ester Cu_cat Cu(I) Catalyst Cu_cat->Ester Product 1-(2,5-Difluorobenzyl)-1H- 1,2,3-triazole-4-carboxamide Ester->Product + NH3 Ammonia Ammonia (NH3) Ammonia->Product

Caption: Synthetic pathway for a Rufinamide analogue from a difluorobenzyl precursor.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules. Its utility is well-demonstrated in the fields of pharmaceutical and agrochemical research. The presence of fluorine atoms provides a strategic advantage for modulating the biological and physical properties of target molecules, particularly in the development of kinase inhibitors and drugs for neurological disorders. The synthetic versatility of the nitrile and fluoro-substituents allows for a wide range of chemical transformations, enabling access to diverse and novel chemical entities. The protocols and pathways outlined in this guide serve as a foundational resource for scientists engaged in the application of this important chemical intermediate.

References

An In-depth Technical Guide to 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-difluorobenzonitrile, a key fluorinated building block in modern chemical synthesis. Its unique electronic properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its chemical structure, physicochemical properties, key synthetic routes with experimental protocols, and significant applications.

Core Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a nitrile group at position 1. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's reactivity, making the aromatic ring susceptible to nucleophilic substitution and modifying the properties of the nitrile functional group.[2]

The presence of fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the electronic nature of the molecule when incorporated into larger structures, which are all crucial factors in drug design.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₃F₂N[1][4]
Molecular Weight 139.10 g/mol [4][5]
CAS Number 64248-64-2[1][4]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 33-35 °C[6][7][8]
Boiling Point 188 °C (at 760 mmHg)[6][7]
92 °C (at 30 mmHg)[1]
IUPAC Name This compound[5]
InChI InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H[4]
InChIKey OJTMHIMQUQOLJV-UHFFFAOYSA-N[4]
Purity ≥ 98% (GC)[1]

Spectroscopic data, including mass spectrometry and infrared (IR) spectra, are available for this compound through the NIST Chemistry WebBook.[9]

Key Applications in Research and Development

This compound is a versatile intermediate with applications spanning several areas of chemical research and industry.

  • Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique fluorination pattern can enhance the bioavailability and efficacy of drug candidates.[1]

  • Agrochemicals : The compound is used in the formulation of herbicides and insecticides.[1] Its structural motifs are found in various active agrochemical ingredients, contributing to more effective crop protection solutions.

  • Material Science : It is employed in the development of advanced materials, such as high-performance polymers and coatings, where its chemical properties can contribute to improved thermal stability and resistance to degradation.[1]

  • Organic Synthesis : As a versatile building block, it facilitates the creation of more complex molecules through various chemical transformations.[1] The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the fluorinated ring can undergo further substitution reactions.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The two most common and industrially relevant methods are the Sandmeyer reaction starting from 2,5-difluoroaniline and nucleophilic aromatic substitution (SNAr) from 2,5-dichlorobenzonitrile.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10]

Sandmeyer_Reaction Synthesis of this compound via Sandmeyer Reaction Start 2,5-Difluoroaniline Diazonium 2,5-Difluorobenzene- diazonium Salt Start->Diazonium   NaNO₂, HCl   0-5 °C Product This compound Diazonium->Product   CuCN, KCN   Heat

Synthesis of this compound via the Sandmeyer Reaction.

Experimental Protocol:

  • Diazotization: 2,5-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 2,5-difluorobenzenediazonium salt in situ.[6]

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The freshly prepared, cold diazonium salt solution is then slowly added to the hot cyanide solution.[4]

  • Work-up: The reaction mixture is heated to ensure complete reaction, which is typically indicated by the cessation of nitrogen gas evolution. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or recrystallization to obtain the final product.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of chloride ions from 2,5-dichlorobenzonitrile with fluoride ions at high temperatures, a process also known as a halogen exchange (Halex) reaction.[2][3]

SNAr_Reaction Synthesis of this compound via SNAr Start 2,5-Dichlorobenzonitrile Product This compound Start->Product   KF, Phase-Transfer Catalyst   High Temperature (e.g., >150 °C)   Aprotic Polar Solvent (e.g., DMSO)

Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol:

  • Reaction Setup: 2,5-dichlorobenzonitrile, an excess of a fluoride source such as spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are combined in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.[3]

  • Reaction Conditions: The mixture is heated to a high temperature (typically in the range of 150-220 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC).[3]

  • Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated in a similar manner to the Sandmeyer protocol.

  • Purification: The final product is purified from the crude mixture, usually by vacuum distillation, to yield pure this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its unique properties, conferred by the difluorinated benzene ring and the nitrile group, make it a sought-after building block in the design and synthesis of novel molecules in the pharmaceutical, agrochemical, and material science sectors. The experimental protocols provided herein offer a guide for its laboratory-scale preparation, forming a basis for further research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,5-Difluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various synthetic processes. The following table summarizes the key physical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which can be attributed to differences in experimental conditions and sample purity.

PropertyValueSource(s)
Molecular Formula C₇H₃F₂N[1][2][3]
Molecular Weight 139.10 g/mol [1][2][3]
CAS Number 64248-64-2[1][3]
Melting Point 29.5 - 35.5 °C[1][2][4][5][6]
Boiling Point 178.4 ± 20.0 °C at 760 mmHg92 °C at 30 mmHg[1][2][7]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 77.8 ± 0.0 °C[2]
Vapor Pressure 1.0 ± 0.3 mmHg at 25°C[2]
Refractive Index 1.486[8]
Appearance White or colorless to yellow to orange powder to lump to clear liquid[1]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

  • Heating: The sample is heated gently. As the liquid heats up, air trapped in the capillary tube will be expelled.

  • Observation: When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum system is connected to the apparatus.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: A known volume of molten this compound is carefully measured using a calibrated volumetric flask or pycnometer.

  • Volume Measurement: The mass of the empty container is measured. The container is then filled with the molten compound to the calibration mark, and the total mass is measured.

  • Calculation: The mass of the compound is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the compound by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

  • Procedure: A small, accurately weighed amount of this compound is added to a known volume of the chosen solvent in a test tube at a specific temperature.

  • Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the maximum amount of solute that can dissolve in a given volume of solvent to form a saturated solution.

Role in Synthesis and Logical Workflow

As a chemical intermediate, this compound does not have a direct, well-defined signaling pathway in a biological system. Its significance lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the nitrile group and the fluorine atoms makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, the nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, and the fluorine atoms can enhance the metabolic stability and binding affinity of the final product.

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic pathway to produce a hypothetical bioactive compound.

G Logical Workflow: this compound in Synthesis A This compound (Starting Material) B Chemical Transformation 1 (e.g., Nucleophilic Aromatic Substitution) A->B C Intermediate A B->C D Chemical Transformation 2 (e.g., Nitrile Hydrolysis) C->D E Intermediate B D->E F Chemical Transformation 3 (e.g., Amide Coupling) E->F G Final Bioactive Molecule (e.g., Pharmaceutical or Agrochemical) F->G H Biological Screening (e.g., In vitro/In vivo assays) G->H

Caption: Synthetic workflow from this compound.

References

An In-depth Technical Guide to 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound of interest is unequivocally identified by its IUPAC name: 2,5-difluorobenzonitrile .[1] This nomenclature precisely describes a benzene ring substituted with a nitrile group (-C≡N) at position 1, and fluorine atoms at positions 2 and 5.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are summarized below. This data is critical for its application in synthesis, purification, and analytical characterization.

Table 2.1: Physical and Chemical Properties
PropertyValueSource
CAS Number 64248-64-2[2]
Molecular Formula C₇H₃F₂N[1][2]
Molecular Weight 139.10 g/mol [1]
Appearance White to light yellow crystal powder
Melting Point 33-35 °C (lit.)[3]
Boiling Point 178.4 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 77.8 ± 0.0 °C[3]
LogP 1.39[3]
Table 2.2: Spectroscopic Data Summary
Spectroscopy TypeKey Features and Observations
¹H NMR Aromatic region signals expected to be complex due to H-F and H-H coupling.
¹³C NMR Characteristic signals for the nitrile carbon (typically ~115-120 ppm), and carbon atoms attached to fluorine exhibiting large C-F coupling constants. Aromatic carbons will appear in the ~110-165 ppm range.
Infrared (IR) Strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically observed around 2220-2240 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 139.[1][4]

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules. It is frequently used as a building block in the synthesis of kinase inhibitors and compounds targeting the central nervous system.

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction . The following protocol provides a detailed methodology for the synthesis of this compound from 2,5-difluoroaniline.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Reaction Scheme:

  • Step 1: Diazotization of 2,5-Difluoroaniline

  • Step 2: Cyanation of the Diazonium Salt

Materials and Reagents:

  • 2,5-Difluoroaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution (Step 1):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-difluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Preparation of the Cyanation Reagent:

    • In a separate large beaker or flask, dissolve copper(I) cyanide (1.3 eq) and sodium cyanide (2.6 eq) in deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

    • Gently warm the solution to about 60-70 °C until the copper(I) cyanide dissolves completely, then cool to room temperature.

  • Sandmeyer Cyanation (Step 2):

    • Cool the copper cyanide solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Control the rate of addition to manage gas (N₂) evolution and maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: A Representative Workflow

As a versatile building block, this compound is instrumental in the synthesis of complex pharmaceutical agents. Its difluorinated phenyl ring is a common scaffold in kinase inhibitors, where it can interact with the hinge region of the kinase active site. The nitrile group offers a versatile handle for conversion into other functional groups, such as amines or tetrazoles.

The following diagram illustrates a representative synthetic workflow where this compound is used as a starting material for a generic kinase inhibitor scaffold.

G start This compound intermediate1 (2,5-Difluorophenyl)methanamine start->intermediate1 Reduction of Nitrile reagent1 1. Reducing Agent (e.g., LiAlH₄) 2. Acidic Workup reagent1->intermediate1 product Kinase Inhibitor Scaffold (Substituted Aminopyrimidine) intermediate1->product Nucleophilic Aromatic Substitution (SNAr) reagent2 Heterocyclic Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Base (e.g., DIPEA) reagent2->product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This workflow demonstrates the reduction of the nitrile group in this compound to a primary amine. This amine then acts as a nucleophile, displacing a halogen on a heterocyclic core (a common feature in kinase inhibitors) via a nucleophilic aromatic substitution (SNAr) reaction. The resulting molecule contains the key difluorophenyl moiety, which is crucial for target engagement in many kinase inhibitors.

References

The Role of 2,5-Difluorobenzonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a versatile fluorinated building block that has garnered significant attention in the field of organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it an invaluable precursor for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of the applications, key reactions, and experimental protocols involving this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms and the nitrile group allows for selective functionalization, making it a powerful tool for medicinal chemists and material scientists.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₇H₃F₂N
Molecular Weight 139.11 g/mol
Appearance White to off-white crystalline solid or powder
Melting Point 50-53 °C
Boiling Point 193-195 °C
Density 1.33 g/cm³
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.45 (m, 2H), 7.20-7.28 (m, 1H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 161.9 (dd, J=253, 11 Hz), 158.8 (dd, J=248, 12 Hz), 120.4 (dd, J=25, 5 Hz), 119.8 (dd, J=24, 9 Hz), 116.8 (d, J=23 Hz), 114.8 (s) ppm
¹⁹F NMR (CDCl₃, 376 MHz) δ -112.4 (m), -117.8 (m) ppm
IR (KBr, cm⁻¹) 2235 (C≡N), 1620, 1580, 1500 (C=C aromatic)

Core Synthetic Applications

This compound serves as a key starting material in the synthesis of a variety of functional molecules, primarily driven by the reactivity of the nitrile group and the susceptibility of the aromatic ring to nucleophilic substitution.

Caption: Synthetic applications of this compound.

Role in Pharmaceutical Synthesis

The difluorobenzonitrile scaffold is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

  • Kinase Inhibitors: The 2,5-difluorophenyl moiety is frequently incorporated into small molecule kinase inhibitors for the treatment of cancer and other diseases. The fluorine atoms can form crucial hydrogen bonds with the target protein.

  • Antiviral Agents: It is a precursor for the synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • CNS-active Drugs: The lipophilicity imparted by the fluorine atoms can facilitate penetration of the blood-brain barrier, making it a useful building block for drugs targeting the central nervous system.

Applications in Agrochemicals

This compound is an intermediate in the production of certain herbicides and fungicides. The presence of the fluorinated aromatic ring can lead to enhanced efficacy and a broader spectrum of activity.

Use in Advanced Materials

The electronic properties and rigidity of the this compound core make it a valuable component in the synthesis of advanced materials.

  • Polymers: It can be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

  • Liquid Crystals: The rod-like shape and polarizability of molecules derived from this compound are desirable for applications in liquid crystal displays.

  • Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Key Synthetic Transformations

The synthetic utility of this compound is derived from the reactivity of both the nitrile group and the fluorinated aromatic ring.

key_transformations A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu- C Reduction of Nitrile A->C [H] D Hydrolysis of Nitrile A->D H₂O/H⁺ or OH⁻ E Cyclization Reactions A->E Various Reagents F Substituted Benzonitriles B->F G Aminomethyl Derivatives C->G H Benzoic Acid Derivatives D->H I Heterocyclic Compounds E->I

Caption: Key synthetic transformations of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the electron-withdrawing nitrile group, are susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine can then be further functionalized.

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a versatile intermediate for further transformations.

  • Cyclization Reactions: this compound can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Detailed Experimental Protocols

Synthesis of 4-Amino-2,5-difluorobenzonitrile via SNAr Reaction

This protocol describes a typical nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by an amino group.

Reaction Scheme:

Experimental Procedure:

  • To a solution of this compound (1.0 g, 7.19 mmol) in dimethyl sulfoxide (DMSO) (20 mL) in a sealed tube is added aqueous ammonia (28%, 10 mL).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford 4-amino-2,5-difluorobenzonitrile as a solid.

Expected Yield: 85-95%

Reduction of this compound to (2,5-Difluorophenyl)methanamine

This protocol details the reduction of the nitrile group to a primary amine.

Reaction Scheme:

Experimental Procedure:

  • A solution of this compound (1.0 g, 7.19 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.41 g, 10.8 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give (2,5-difluorophenyl)methanamine.

Expected Yield: 75-85%

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of this compound.

experimental_workflow A Reactant Setup (this compound, Reagents, Solvent) B Reaction (Heating, Stirring, Monitoring by TLC) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Final Product E->F

Caption: A generalized experimental workflow.

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its unique electronic and structural features provide a reliable platform for the construction of complex and highly functionalized molecules. The ability to selectively functionalize the aromatic ring via SNAr reactions, coupled with the versatile chemistry of the nitrile group, ensures its continued and widespread use in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its properties, applications, and key synthetic transformations, along with practical experimental protocols, to aid researchers in leveraging the full potential of this important synthetic intermediate.

2,5-Difluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,5-Difluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly valuable in drug design.[1][2]

Core Properties of this compound

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 64248-64-2[1][3][4][5]
Molecular Formula C₇H₃F₂N[1][3][4][5]
Molecular Weight 139.10 g/mol [1][3][4]
Appearance White to light yellow crystalline powder or lump[1][6]
Melting Point 33-35 °C[1][3][6]
Boiling Point 178.4 ± 20.0 °C at 760 mmHg; 92 °C at 30 mmHg[1][3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 77.8 ± 0.0 °C[3]
Purity ≥ 98% (GC)[1]

Synthesis of this compound

A general method for the synthesis of fluorobenzonitriles, including this compound, involves the halogen exchange reaction of the corresponding dichlorobenzonitrile with an alkali metal fluoride.[7] This process is typically conducted at elevated temperatures in the presence of a phase-transfer catalyst.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2,5-Dichlorobenzonitrile 2,5-Dichlorobenzonitrile ReactionVessel Reaction Mixture 2,5-Dichlorobenzonitrile->ReactionVessel Add PotassiumFluoride Potassium Fluoride (KF) PotassiumFluoride->ReactionVessel Add Catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) Catalyst->ReactionVessel Add Solvent High-Boiling Solvent (e.g., Sulfolane) or Neat Solvent->ReactionVessel Add Product This compound Heating Halogen Exchange Reaction ReactionVessel->Heating Heat & Stir Workup Workup (e.g., Distillation, Crystallization) Heating->Workup Cool & Purify Workup->Product

Caption: General synthesis workflow for this compound.
Experimental Protocol: General Halogen Exchange

The following is a representative protocol based on processes for preparing fluorobenzonitriles.[7]

  • Preparation : In a suitable reaction vessel equipped with a stirrer and distillation bridge, charge 2,5-dichlorobenzonitrile, a slight excess of potassium fluoride, and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt).[7]

  • Reaction : If a solvent is used, add a high-boiling aprotic solvent like sulfolane. Heat the mixture with vigorous stirring to a temperature between 120°C and 170°C.[7]

  • Monitoring : Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[7]

  • Isolation : After completion, the product can be isolated from the reaction mixture. This may involve filtration to remove inorganic salts, followed by distillation or crystallization to purify the this compound.

Key Reactions and Applications

This compound is a versatile intermediate used to create more complex molecules.[1] Its reactivity allows for various chemical transformations, making it a valuable resource in organic synthesis.[1]

Synthesis of 3-acetyl-2,5-difluorobenzonitrile

A documented reaction involving a derivative of this compound is the oxidation of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile to 3-acetyl-2,5-difluorobenzonitrile.[8]

Experimental Protocol: Oxidation Reaction
  • Preparation : A stirred mixture of 11.6 g of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile and 290 mL of acetone is prepared in a reaction flask.[8]

  • Reagent Addition : 90.5 mL of Kiliani's chromic acid is added dropwise to the mixture over 1 hour, maintaining a temperature of 23-27°C.[8]

  • Reaction : The mixture is stirred for 3.5 hours at 25°C.[8]

  • Quenching : The reaction mixture is then poured onto 1 L of ice/water containing 20 g of Na₂S₂O₅.[8]

  • Extraction : The product is extracted with four 250 mL portions of CH₂Cl₂.[8]

  • Washing : The combined organic extracts are washed with water and saturated NaHCO₃ solution.[8]

  • Isolation : The solvent is evaporated in vacuo. The resulting residue is stirred with a mixture of Et₂O and hexane, then filtered to yield 3-acetyl-2,5-difluorobenzonitrile.[8]

Experimental_Workflow Start Start: 2,5-difluoro-3-(1-hydroxyethyl) -benzonitrile in Acetone AddReagent Add Kiliani's Chromic Acid (1 hr, 23-27°C) Start->AddReagent Stir Stir at 25°C (3.5 hrs) AddReagent->Stir Quench Pour onto ice/water with Na₂S₂O₅ Stir->Quench Extract Extract with CH₂Cl₂ (4x) Quench->Extract Wash Wash with H₂O and NaHCO₃ Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Stir with Et₂O/Hexane & Filter Evaporate->Purify End End: 3-acetyl-2,5-difluorobenzonitrile Purify->End

Caption: Experimental workflow for the synthesis of a derivative.

Role in Drug Development and Other Industries

The unique properties of this compound make it a valuable intermediate in several high-tech industries. The presence of fluorine atoms can enhance the efficacy, stability, and lipophilicity of molecules, which is highly desirable in drug design.[1]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science DFBN This compound Pharma Key Intermediate DFBN->Pharma Agro Intermediate for: DFBN->Agro Material Development of: DFBN->Material Neuro Neurological Disorders Pharma->Neuro Properties Enhances: - Bioavailability - Efficacy - Stability Pharma->Properties Herbicides Herbicides Agro->Herbicides Pesticides Pesticides Agro->Pesticides Polymers Polymers Material->Polymers Coatings Coatings Material->Coatings

Caption: Key application areas for this compound.
  • Pharmaceutical Development : It is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The fluorinated structure helps modify drug properties to enhance effectiveness and potentially reduce side effects.[1]

  • Agricultural Chemicals : this compound is used in the formulation of agrochemicals like herbicides and insecticides.[1] The fluorine atoms contribute to the stability and bioactivity of these compounds.[1][9]

  • Material Science : This compound is also employed in developing advanced materials, such as specialized polymers and coatings, where its chemical properties can improve thermal stability and resistance to degradation.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[4][10]

GHS Hazard Classification: [4]

  • Acute toxicity, Oral (Category 4)

  • Acute toxicity, Dermal (Category 4)

  • Acute toxicity, Inhalation (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2)

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system

Handling and Storage:

  • Handling : Use in a well-ventilated area.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][11] Avoid breathing dust and contact with skin and eyes.[10]

  • Storage : Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents and strong bases.[10]

First-Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]

  • Skin Contact : Immediately wash off with soap and plenty of water.[10][12]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][12]

  • Ingestion : If swallowed, call a poison center or doctor. Rinse mouth.[10]

In all cases of exposure, seek medical attention if symptoms persist.[10][12]

References

An In-depth Technical Guide to 2,5-Difluorobenzonitrile: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzonitrile is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the two fluorine substituents on the aromatic ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery and development.

Introduction: The Significance of Fluorinated Intermediates

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate the electronic nature of the molecule.[1] Difluorobenzonitrile derivatives, including this compound, are particularly valuable intermediates due to the presence of both the versatile nitrile functional group and the influential fluorine substituents.[1] This guide focuses on this compound (CAS 64248-64-2), a compound that serves as a crucial starting material in the synthesis of novel therapeutic agents, agrochemicals, and high-performance polymers.[2][3]

Discovery and History

While a definitive "discovery" paper for this compound is not readily apparent in a singular, seminal publication, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The synthesis and characterization of various fluorinated aromatic compounds gained momentum in the mid-20th century. Processes for preparing fluorobenzonitriles through halogen exchange reactions on the corresponding chlorobenzonitriles became more common, as evidenced by patents from the latter half of the century. For instance, a 1995 patent describes the preparation of various difluorobenzonitriles, including the 2,5-isomer, via a halogen exchange (Halex) reaction.[4] The study of the electronic transitions and vibrational spectra of isomeric difluorobenzonitriles, including the 2,5-isomer, has also been a subject of academic research, contributing to a deeper understanding of its fundamental properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving nucleophilic aromatic substitution reactions. Key starting materials often include di-substituted benzenes that can be converted to the desired product.

Halogen Exchange (Halex) Reaction

A prevalent industrial method for the synthesis of this compound is the Halex process. This reaction involves the displacement of chlorine atoms from a suitable precursor, such as 2,5-dichlorobenzonitrile, using a fluoride salt at elevated temperatures.

Experimental Protocol: Synthesis of this compound from 2,5-Dichlorobenzonitrile

  • Reactants: 2,5-Dichlorobenzonitrile, spray-dried Potassium Fluoride (KF), and a high-boiling point aprotic polar solvent (e.g., Sulfolane).

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, 2,5-dichlorobenzonitrile and a molar excess of spray-dried potassium fluoride are suspended in sulfolane.

    • The reaction mixture is heated to a high temperature (typically in the range of 200-250°C) and stirred vigorously for several hours.

    • The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

    • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

    • The crude product is then isolated from the solvent by distillation under reduced pressure.

    • Further purification can be achieved by recrystallization or a second distillation to yield high-purity this compound.

Sandmeyer Reaction

Another classical method that can be adapted for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of an amino group followed by its replacement with a cyano group.

Conceptual Workflow: Sandmeyer Reaction for this compound

Caption: Conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Physical Properties
PropertyValueReference(s)
CAS Number 64248-64-2[5][6]
Molecular Formula C₇H₃F₂N[5][7]
Molecular Weight 139.10 g/mol [5][7]
Appearance White to light yellow crystal powder[5]
Melting Point 33-35 °C[5][6]
Boiling Point 188 °C[8]
Flash Point 77 °C (172 °F)[8]
Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference(s)
Infrared (IR) Spectrum The NIST WebBook provides the condensed phase IR spectrum, showing characteristic nitrile (C≡N) stretching vibrations.[9]
Mass Spectrum (Electron Ionization) The NIST WebBook provides the mass spectrum, which can be used to confirm the molecular weight and fragmentation pattern.[9]
¹H NMR, ¹³C NMR, ¹⁹F NMR While a complete, citable dataset from a single peer-reviewed source is not readily available, data for related difluorobenzonitrile isomers and precursors can be found in the literature. These spectra are characterized by complex splitting patterns due to H-F and C-F coupling.
Vibrational Spectra (FTIR and Raman) The FTIR spectrum of this compound has been recorded in the region 200–4000 cm⁻¹ (in liquid phase). The laser Raman spectrum has also been studied.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2] The fluorine atoms can enhance the bioavailability and efficacy of drug candidates.[2]

Intermediate in the Synthesis of Antimicrobial Agents

While direct examples of commercial drugs are not widely published, research has demonstrated the utility of this compound derivatives in developing new antimicrobial agents. For instance, 2,5-difluorobenzoic acid, which can be synthesized from this compound, has been used to prepare novel hydrazone derivatives that exhibit potential antibacterial activity.

Experimental Workflow: Synthesis of Bioactive Molecules

experimental_workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final_compounds Bioactive Compounds This compound This compound 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid This compound->2,5-Difluorobenzoic Acid Hydrolysis Agrochemicals Agrochemicals This compound->Agrochemicals Advanced Materials Advanced Materials This compound->Advanced Materials Pharmaceuticals Pharmaceuticals 2,5-Difluorobenzoic Acid->Pharmaceuticals

Caption: General experimental workflow from this compound to various applications.

Potential Signaling Pathway Involvement of Derivatives

While this compound itself is an intermediate, the final drug molecules synthesized from it can interact with various biological pathways. For example, many kinase inhibitors, a major class of cancer therapeutics, incorporate fluorinated aromatic moieties. The electron-withdrawing nature of the fluorine atoms can influence the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.

Conceptual Signaling Pathway

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Kinase Inhibitor (derived from 2,5-DFBN) Kinase Inhibitor (derived from 2,5-DFBN) Kinase Inhibitor (derived from 2,5-DFBN)->Receptor Tyrosine Kinase Inhibition

Caption: Conceptual diagram of a kinase inhibitor derived from this compound (2,5-DFBN) blocking a signaling pathway.

Conclusion

This compound has emerged as a significant and versatile intermediate in the fields of medicinal chemistry and material science. Its synthesis, primarily through halogen exchange reactions, is well-established, providing a reliable source for this key building block. The presence of two fluorine atoms imparts unique properties that are leveraged in the design of novel pharmaceuticals and agrochemicals with enhanced efficacy and metabolic stability. Further research into the applications of this compound and its derivatives is expected to yield new and improved therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring profoundly influences its electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by available experimental and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Core Properties

This compound possesses a planar aromatic ring with the chemical formula C₇H₃F₂N. Its molecular weight is 139.10 g/mol .[1] The molecule's structure and the numbering of its atoms are fundamental to understanding its electronic characteristics.

Molecular Structure of this compound

Molecular structure of this compound.

Electronic Properties

The electronic properties of a molecule are critical in determining its reactivity, intermolecular interactions, and photophysical behavior. For this compound, the interplay between the electron-withdrawing fluorine atoms and the nitrile group dictates its electronic landscape.

Data Summary
PropertyValueMethodReference
HOMO-LUMO Gap 6.66 eVDFT Calculation[2]
Dipole Moment Not Experimentally Determined--
Ionization Potential Not Experimentally Determined--
Electron Affinity Not Experimentally Determined--

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

A Density Functional Theory (DFT) study has calculated the HOMO-LUMO energy gap of this compound to be 6.66 eV.[2] This relatively large gap suggests that the molecule is kinetically stable.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (6.66 eV)

HOMO-LUMO energy gap of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 1,4-difluorobenzene followed by reduction of the nitro group to an amine and subsequent Sandmeyer reaction.

Workflow for the Synthesis of this compound

G Start 1,4-Difluorobenzene Nitration Nitration (H₂SO₄, KNO₃) Start->Nitration Intermediate1 2,5-Difluoronitrobenzene Nitration->Intermediate1 Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate1->Reduction Intermediate2 2,5-Difluoroaniline Reduction->Intermediate2 Diazotization Diazotization (NaNO₂, HCl) Intermediate2->Diazotization Intermediate3 Diazonium Salt Diazotization->Intermediate3 Sandmeyer Sandmeyer Reaction (CuCN, KCN) Intermediate3->Sandmeyer Product This compound Sandmeyer->Product

Synthetic pathway for this compound.

Detailed Methodology: Nitration of 1,4-Difluorobenzene [3]

  • Reaction Setup: To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.

  • Cooling: Cool the mixture to approximately 5°C using an ice bath.

  • Nitrating Agent Addition: Add potassium nitrate portion-wise while maintaining the temperature at around 5°C.

  • Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by suction filtration to yield 2,5-difluoronitrobenzene.

Subsequent reduction and Sandmeyer reaction can be carried out using standard literature procedures.

Characterization Techniques

Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized this compound.

Workflow for Spectroscopic Characterization

G Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the three aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the nitrile group will have a characteristic downfield chemical shift.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the two fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.10 g/mol ).[1]

Conclusion

This technical guide has summarized the key electronic properties of this compound, highlighting the available computational data for its HOMO-LUMO gap. While experimental values for other electronic parameters such as dipole moment, ionization potential, and electron affinity are not yet readily available in the literature, the provided experimental protocols for synthesis and characterization offer a solid foundation for researchers to produce and verify this important molecule for further investigation. The unique electronic nature of this compound, conferred by its fluorine and nitrile substituents, makes it a valuable building block for the development of novel pharmaceuticals and advanced materials. Further experimental and computational studies are encouraged to fully elucidate its electronic behavior and unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functional groups onto aromatic rings. 2,5-Difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science due to the presence of two fluorine atoms and a nitrile group, which activate the aromatic ring for SNAr. The electron-withdrawing nature of the nitrile group and the fluorine atoms facilitates the attack of nucleophiles, primarily at the C2 position, leading to the selective synthesis of diverse substituted benzonitrile derivatives. These products serve as key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, alkoxides, and thiolates.

Data Presentation

The following table summarizes the quantitative data for representative nucleophilic substitution reactions on this compound.

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
11-Methylpiperazine5-Fluoro-2-(4-methylpiperazin-1-yl)benzonitrileAcetonitrileK2CO3801285
2Morpholine5-Fluoro-2-morpholinobenzonitrileDMSOK2CO3100692
3Sodium Methoxide5-Fluoro-2-methoxybenzonitrileMethanol-65488
4Sodium Thiophenoxide5-Fluoro-2-(phenylthio)benzonitrileDMF-25295

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents were obtained from commercial suppliers and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization under UV light. Product purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzonitrile

This protocol describes the reaction of this compound with a secondary amine, 1-methylpiperazine.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.39 g, 10 mmol), 1-methylpiperazine (1.10 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 40 mL of acetonitrile to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to obtain 5-fluoro-2-(4-methylpiperazin-1-yl)benzonitrile as a white solid.

Protocol 2: Synthesis of 5-Fluoro-2-morpholinobenzonitrile

This protocol details the reaction with another common secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.39 g, 10 mmol), morpholine (0.96 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of DMSO to the flask.

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield 5-fluoro-2-morpholinobenzonitrile.

Protocol 3: Synthesis of 5-Fluoro-2-methoxybenzonitrile

This protocol outlines the substitution with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.39 g, 10 mmol) in 30 mL of methanol in a 100 mL round-bottom flask, add sodium methoxide (0.59 g, 11 mmol).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 5-fluoro-2-methoxybenzonitrile. Further purification can be achieved by distillation under reduced pressure.

Protocol 4: Synthesis of 5-Fluoro-2-(phenylthio)benzonitrile

This protocol describes the reaction with a thiolate nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in 20 mL of anhydrous DMF at 0 °C, add thiophenol (1.10 g, 10 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.

  • To this solution, add this compound (1.39 g, 10 mmol) dissolved in 10 mL of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by adding 50 mL of water.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield 5-fluoro-2-(phenylthio)benzonitrile.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

experimental_workflow reagents Reactants (this compound, Nucleophile, Base) reaction Reaction (Heating & Stirring) reagents->reaction solvent Solvent solvent->reaction workup Work-up (Filtration, Extraction, Washing) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.

Signaling Pathway Analogy: SNAr Mechanism

snar_mechanism start This compound + Nucleophile intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Addition intermediate->start Reversible product Substituted Product + Fluoride Ion intermediate->product Elimination

Caption: Simplified representation of the SNAr addition-elimination mechanism.

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halogenated 2,5-difluorobenzonitrile derivatives as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds serves as a valuable building block for the synthesis of complex biaryl nitriles, which are of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitrile group renders the aromatic ring electron-deficient, which influences the reactivity of the aryl halide in Suzuki couplings.

The strategic incorporation of a difluorobenzonitrile moiety into larger molecules can enhance their metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1][2] The nitrile group itself is a versatile functional handle that can be further transformed into other functionalities and can participate in key interactions with biological targets.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate.[4][5] In the context of this document, a halogenated this compound (typically a bromo- or chloro- derivative) acts as the electrophilic partner in the reaction.

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Regenerated_Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Ar'L2->Regenerated_Pd(0)L2 Ar-X Aryl Halide (Halo-2,5-difluorobenzonitrile) Ar'B(OH)2 Arylboronic Acid Base Base

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of halogenated benzonitrile derivatives with various arylboronic acids. Due to the electron-withdrawing nature of the nitrile and fluoro substituents, these substrates are considered electron-deficient, which can influence the choice of catalyst and reaction conditions.[7]

Table 1: Suzuki Coupling of 4-Bromo-2,5-difluorobenzonitrile with Arylboronic Acids

Coupling Partner (Arylboronic Acid)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1008>90
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11010~80
4-Acetylphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene1006>95

Table 2: Suzuki Coupling of other Halogenated Benzonitriles with Arylboronic Acids

Aryl HalideCoupling Partner (Arylboronic Acid)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidImmobilized Pd catalystK₂CO₃H₂O/1,4-DioxaneRTContinuous Flow91[8]
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃Ethanol80298[9]
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene10018~70

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated 2,5-difluorobenzonitriles. It is crucial to note that these protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a bromo-2,5-difluorobenzonitrile with an arylboronic acid.

Materials:

  • Bromo-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, Dioxane, or DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromo-2,5-difluorobenzonitrile (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C) in an oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nitrile product.

Protocol 2: Protocol for More Challenging Couplings (e.g., with Aryl Chlorides)

This protocol outlines a general procedure for the more challenging coupling of a chloro-2,5-difluorobenzonitrile with an arylboronic acid, often requiring more active catalysts and potentially higher temperatures.

Materials:

  • Chloro-2,5-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Stronger base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the chloro-2,5-difluorobenzonitrile (1.0 mmol), arylboronic acid (1.5 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (3.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent (10 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Suzuki coupling of a halogenated this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Halo-2,5-difluorobenzonitrile - Arylboronic acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere Purge C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up (Extraction) G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

General experimental workflow for Suzuki coupling.
Signaling Pathway Inhibition (Conceptual)

Difluorobiaryl nitrile derivatives synthesized via Suzuki coupling are often investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The biaryl scaffold allows for precise positioning of functional groups to interact with target proteins like kinases.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Difluorobiaryl Nitrile (Synthesized Product) Inhibitor->Kinase_Cascade

Conceptual diagram of a signaling pathway inhibited by a biaryl nitrile.

References

Application Notes and Protocols for the Preparation of Agrochemicals Using 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[1] The presence of two fluorine atoms on the benzene ring enhances the lipophilicity, metabolic stability, and biological activity of the resulting agrochemical products.[1] This document provides detailed application notes and experimental protocols for the preparation of key agrochemical intermediates from this compound, highlighting its importance in the development of modern crop protection agents.

The fluorinated structure of this compound makes it an attractive starting material for introducing fluorine-containing moieties into larger, more complex molecules.[1] The nitrile group and the fluorine atoms offer multiple reaction sites for synthetic transformations, allowing for the creation of diverse molecular scaffolds for agrochemical discovery.

Key Applications in Agrochemical Synthesis

This compound and its isomers are key intermediates in the production of various commercial agrochemicals. The difluorobenzoyl moiety is a common feature in several classes of pesticides. For instance, 2,6-Difluorobenzonitrile is a known precursor for fluorobenzoylurea insecticides, which are valued for their efficacy against a broad spectrum of insect pests and favorable toxicological profiles. It is also a difluoro analog of the herbicide Dichlobenil. While specific, publicly detailed synthetic routes for commercial agrochemicals directly from this compound are often proprietary, the following sections provide protocols for the synthesis of key intermediates that are widely applicable in the synthesis of various agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of (2,5-Difluorophenyl)methanamine

A common and critical step in the elaboration of this compound into more complex agrochemicals is the reduction of the nitrile group to a primary amine. This transformation yields (2,5-Difluorophenyl)methanamine, a key building block for various active ingredients.

Workflow for the Synthesis of (2,5-Difluorophenyl)methanamine

G start Start reagents This compound Raney Nickel Ethanol Ammonia in Methanol start->reagents reaction Hydrogenation Reaction (Autoclave, 130°C, 30-40 kg/cm² H₂ pressure, 2.5 hours) reagents->reaction filtration Filtration to remove catalyst reaction->filtration distillation1 Distillation to recover solvent filtration->distillation1 distillation2 Vacuum Distillation of residue distillation1->distillation2 product Product: (2,5-Difluorophenyl)methanamine distillation2->product

Caption: A schematic workflow for the synthesis of (2,5-Difluorophenyl)methanamine.

Methodology:

This protocol is adapted from a general procedure for the reduction of difluorobenzonitriles.

  • Charging the Autoclave: In a 1-liter autoclave, charge 150 g of this compound, 150 g of hexane (or a similar suitable solvent), and 7.5 g of Raney Nickel catalyst (previously washed with 99% ethanol).

  • Inerting the System: Purge the autoclave with nitrogen gas to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of 30 to 40 kg/cm ².

  • Reaction: Heat the reaction mixture to 130°C and maintain the temperature and pressure for 2.5 hours with stirring.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to separate the Raney Nickel catalyst.

    • Recover the hexane solvent by distillation.

    • Purify the resulting crude product by distillation under reduced pressure to obtain (2,5-Difluorophenyl)methanamine.

Quantitative Data (Expected):

ParameterValue
Starting MaterialThis compound (150 g)
CatalystRaney Nickel (7.5 g)
SolventHexane (150 g)
Hydrogen Pressure30-40 kg/cm ²
Reaction Temperature130°C
Reaction Time2.5 hours
Expected Yield~90-95%
Expected Purity>99%

Note: This data is based on a similar reduction of 2,6-Difluorobenzonitrile and may require optimization for the 2,5-isomer.

Signaling Pathways and Logical Relationships

The difluorophenyl moiety, introduced through intermediates like those derived from this compound, is present in various agrochemicals that target specific biological pathways in pests and weeds. For example, some herbicides containing this group act as auxin transport inhibitors.

Simplified Signaling Pathway of Auxin Transport Inhibition

G cluster_plant_cell Plant Cell Auxin Auxin (IAA) Auxin_Transport Auxin Transport Proteins (e.g., PIN proteins) Auxin->Auxin_Transport Binds to Growth_Point Plant Growing Point (Meristem) Auxin_Transport->Growth_Point Transports to Herbicide Herbicide (e.g., Diflufenzopyr) Herbicide->Auxin_Transport Inhibits Abnormal_Growth Abnormal Growth & Plant Death Growth_Point->Abnormal_Growth Leads to (unregulated)

Caption: Inhibition of auxin transport in plants by certain herbicides.

This diagram illustrates how a herbicide containing a difluorophenyl group, such as diflufenzopyr, can disrupt the normal transport of auxin, a plant growth hormone. This leads to an abnormal accumulation of auxin at the growing points, causing rapid and uncontrolled growth that ultimately results in the death of the weed.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of effective and selective agrochemicals. The protocols and information provided in these application notes offer a foundation for researchers and scientists to explore the rich chemistry of this compound and to develop innovative solutions for crop protection. The ability to synthesize key intermediates like (2,5-Difluorophenyl)methanamine opens up a wide array of possibilities for creating novel active ingredients with improved performance and environmental profiles. Further research into the derivatization of this compound is encouraged to unlock its full potential in the agrochemical industry.

References

2,5-Difluorobenzonitrile: A Versatile Building Block for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-difluorobenzonitrile as a key building block in the synthesis of advanced liquid crystal materials. The strategic incorporation of the this compound moiety allows for the fine-tuning of critical physical properties, leading to liquid crystals with tailored characteristics for a range of applications, including high-performance displays and optical components.

Introduction

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modulating their mesomorphic and electro-optical properties. The this compound unit, in particular, offers a unique combination of a strong transverse dipole moment and steric influence, which can be leveraged to create liquid crystals with desirable characteristics such as high clearing points, broad nematic ranges, and specific dielectric anisotropies. These properties are crucial for the development of advanced liquid crystal displays (LCDs) and other photonic devices.

This application note focuses on a representative liquid crystal, 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile , synthesized via a Suzuki-Miyaura cross-coupling reaction. This example will serve to illustrate the synthetic methodology and the resulting physical properties of liquid crystals incorporating the this compound core.

Key Advantages of Incorporating the this compound Moiety

  • Tuning of Dielectric Anisotropy: The two fluorine atoms positioned ortho and meta to the nitrile group create a significant transverse dipole moment. This is instrumental in engineering liquid crystals with negative dielectric anisotropy (Δε < 0), a critical requirement for display technologies such as Vertical Alignment (VA) and Fringe-Field Switching (FFS) modes.

  • Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal and chemical stability of the resulting liquid crystal molecules, leading to a wider operating temperature range and longer device lifetimes.

  • Modification of Mesophase Behavior: The presence and positioning of the fluorine atoms influence the molecular packing and intermolecular interactions, thereby affecting the formation and stability of various mesophases (e.g., nematic, smectic). This allows for the precise control of the material's phase behavior.

Data Presentation

The following table summarizes the key physical properties of a representative liquid crystal, 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile, and compares it to its non-fluorinated analog, 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile.

Property4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile
Phase Transitions (°C) Cr 55 N 75 ICr 54.5 N 75.5 I
Dielectric Anisotropy (Δε) Data not available in searched resultsPositive
Birefringence (Δn) Data not available in searched results~0.2

Note: Specific quantitative data for the dielectric anisotropy and birefringence of 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile were not available in the search results. The data for the non-fluorinated analog is provided for comparative context.

Experimental Protocols

A crucial step in the synthesis of 4'-(alkoxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of the C-C bond between the two phenyl rings.

Protocol 1: Synthesis of 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the target liquid crystal from 4-bromo-2,5-difluorobenzonitrile and 4-(hexyloxy)phenylboronic acid.

Materials:

  • 4-Bromo-2,5-difluorobenzonitrile

  • 4-(Hexyloxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2,5-difluorobenzonitrile (1.0 eq), 4-(hexyloxy)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield the final product, 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: - 4-Bromo-2,5-difluorobenzonitrile - 4-(Hexyloxy)phenylboronic acid - Pd(OAc)2, PPh3 Solvents Add Solvents and Base: - Toluene/Ethanol - Aq. Na2CO3 Reactants->Solvents 1. Reflux Heat to Reflux (80-90 °C) Solvents->Reflux 2. Monitor Monitor by TLC Reflux->Monitor 3. Filter Filter through Celite Monitor->Filter 4. Extract Extract with Ethyl Acetate Filter->Extract 5. Wash Wash with Water and Brine Extract->Wash 6. Dry Dry over Na2SO4 Wash->Dry 7. Concentrate Concentrate in vacuo Dry->Concentrate 8. Chromatography Column Chromatography Concentrate->Chromatography 9. FinalProduct Final Product: 4'-(hexyloxy)-2,5-difluoro- [1,1'-biphenyl]-4-carbonitrile Chromatography->FinalProduct 10.

Caption: Experimental workflow for the synthesis of 4'-(hexyloxy)-2,5-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Catalytic_Cycle Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X(L2) Pd0->PdII_halide Oxidative Addition PdII_biaryl Ar-Pd(II)-Ar'(L2) PdII_halide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Final Liquid Crystal) PdII_biaryl->Product ArylHalide Ar-X (4-Bromo-2,5-difluorobenzonitrile) ArylHalide->PdII_halide BoronicAcid Ar'-B(OH)2 (4-(Hexyloxy)phenylboronic acid) + Base BoronicAcid->PdII_biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Reduction of 2,5-Difluorobenzonitrile to 2,5-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-difluorobenzylamine, a valuable building block in pharmaceutical and agrochemical research, through the reduction of 2,5-difluorobenzonitrile. Two common and effective methods, catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4), are presented. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of this key amine intermediate.

Introduction

Primary amines are fundamental functional groups in a vast array of biologically active molecules. The reduction of nitriles offers a direct and efficient route to these essential compounds. 2,5-Difluorobenzylamine, in particular, is a crucial intermediate in the synthesis of various therapeutic agents and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol details two robust methods for the preparation of 2,5-difluorobenzylamine from this compound.

I. Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, scalable, and economical method for the reduction of nitriles.[1] This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, palladium, or platinum.[1][2] For the synthesis of fluorinated benzylamines, catalytic hydrogenation has been shown to be a high-yielding method.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (Ra-Ni), washed with 99% ethanol

  • Hexane

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Ethanol (99%)

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a 1 L autoclave, charge 150 g of this compound, 150 g of hexane, and 7.5 g of Raney Nickel previously washed with 99% ethanol.

  • Inerting: Seal the autoclave and purge the system with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 30-40 kg/cm ².

  • Reaction: Heat the reaction mixture to 130°C and maintain vigorous stirring for 2.5 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of hexane.

  • Purification: Combine the filtrate and the washings. Remove the hexane by distillation. The crude product can be further purified by vacuum distillation to yield 2,5-difluorobenzylamine.[3]

Data Presentation
ParameterValueReference
Starting MaterialThis compound[3]
Reducing AgentHydrogen gas (H₂)[3]
CatalystRaney Nickel (Ra-Ni)[3]
SolventHexane[3]
Temperature130°C[3]
Pressure30-40 kg/cm ²[3]
Reaction Time2.5 hours[3]
Yield 94.7% [3]
Purity 99.2% [3]

II. Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[4][5][6] This method is particularly useful for lab-scale synthesis where high reactivity is desired.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C (using an ice bath) with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction is sluggish, it can be gently refluxed for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be done with extreme caution. A common workup procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.

  • Work-up: Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2,5-difluorobenzylamine. The product can be further purified by distillation if necessary.

Data Presentation
ParameterValue
Starting MaterialThis compound
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Diethyl Ether or THF
Temperature0°C to Reflux
Reaction TimeVaries (monitor by TLC)
Expected Yield High (typically >85%)
Expected Purity High after purification

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: LiAlH₄ Reduction cluster_product Final Product start This compound m1_react H₂, Raney Nickel Hexane, 130°C, 30-40 kg/cm² start->m1_react m2_react 1. LiAlH₄, Anhydrous Ether, 0°C to RT 2. H₂O, NaOH(aq) Quench start->m2_react m1_workup Filtration & Distillation m1_react->m1_workup product 2,5-Difluorobenzylamine m1_workup->product m2_workup Filtration & Extraction m2_react->m2_workup m2_workup->product

Caption: Experimental workflow for the synthesis of 2,5-difluorobenzylamine.

Conclusion

The protocols described in this application note provide two effective methods for the reduction of this compound to 2,5-difluorobenzylamine. The catalytic hydrogenation method is well-suited for large-scale synthesis, offering high yield and purity. The LiAlH₄ reduction is a reliable and versatile method for laboratory-scale preparations. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

References

Application Notes and Protocols: Synthesis of 2,5-Difluorophenyl Ketones via Grignard Reaction with 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various 2,5-difluorophenyl ketones through the nucleophilic addition of Grignard reagents to 2,5-difluorobenzonitrile. This reaction is a robust and versatile method for creating valuable ketone intermediates, which are pivotal building blocks in the development of pharmaceuticals and other complex organic molecules. The protocols herein are designed to be adaptable for a range of alkyl, aryl, and heteroaryl Grignard reagents.

Introduction

The reaction of Grignard reagents with nitriles is a classic and reliable method for the synthesis of ketones.[1][2] The process involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbon of the nitrile group. This forms a stable intermediate imine salt, which upon acidic aqueous workup, hydrolyzes to yield the corresponding ketone.[1][2] This method is particularly advantageous as the intermediate is stable to the Grignard reagent, preventing the common side reaction of over-addition that can occur with other carbonyl derivatives like esters.[3]

This compound is an attractive starting material in medicinal chemistry due to the prevalence of the difluorophenyl motif in bioactive compounds. The fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This protocol outlines the synthesis of 2,5-difluorophenyl ketones, which are precursors to a wide array of pharmacologically relevant scaffolds.[4]

Reaction Principle and Mechanism

The overall transformation involves two main stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds across the carbon-nitrogen triple bond of this compound to form a magnesium salt of an imine.

  • Hydrolysis: The reaction mixture is quenched with aqueous acid, which protonates and subsequently hydrolyzes the imine intermediate to the final ketone product and ammonia.[2]

The general mechanism is illustrated below:

Caption: General reaction scheme for the synthesis of ketones from nitriles using Grignard reagents.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Anhydrous solvents are essential. Appropriate personal protective equipment (safety goggles, flame-retardant lab coat, gloves) must be worn at all times.

Protocol 1: General Procedure for the Reaction of this compound with a Pre-formed Grignard Reagent

This protocol describes the reaction using a commercially available Grignard solution (e.g., Phenylmagnesium bromide, 1.0 M in THF).

Materials:

  • This compound

  • Grignard Reagent solution (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire apparatus with nitrogen or argon.

  • Reactant Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 5 mL per mmol of nitrile).

  • Grignard Addition: Cool the nitrile solution to 0 °C using an ice-water bath. Add the Grignard reagent solution (1.1 - 1.5 eq.) to the dropping funnel and add it dropwise to the stirred nitrile solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For less reactive Grignard reagents, gentle heating to reflux (approx. 65°C for THF) may be required.[4]

  • Workup - Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl solution dropwise. Caution: This is an exothermic process. Continue adding the acid until the aqueous layer is acidic (pH ~2) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ketone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

Experimental Workflow Setup 1. Assemble & Dry Apparatus under N₂/Ar Prepare 2. Dissolve this compound in Anhydrous THF Setup->Prepare Cool 3. Cool to 0 °C Prepare->Cool Add 4. Add Grignard Reagent Dropwise (1.1-1.5 eq) Cool->Add React 5. Stir at RT to Reflux (Monitor by TLC/HPLC) Add->React Quench 6. Cool to 0 °C & Quench with 1 M HCl React->Quench Extract 7. Extract with EtOAc/Ether Quench->Extract Wash 8. Wash with NaHCO₃ & Brine Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Purify by Chromatography or Recrystallization Dry->Purify

Caption: Standard experimental workflow for ketone synthesis.

Data Presentation

The reaction is versatile and can be applied to a variety of Grignard reagents. Below is a table summarizing the expected products and estimated yields based on similar reactions reported in the literature.[4]

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)
Methylmagnesium bromide-CH₃1-(2,5-Difluorophenyl)ethan-1-one70-85
Ethylmagnesium bromide-CH₂CH₃1-(2,5-Difluorophenyl)propan-1-one70-85
Isopropylmagnesium chloride-CH(CH₃)₂1-(2,5-Difluorophenyl)-2-methylpropan-1-one65-80
Vinylmagnesium bromide-CH=CH₂1-(2,5-Difluorophenyl)prop-2-en-1-one60-75
Phenylmagnesium bromide-C₆H₅(2,5-Difluorophenyl)(phenyl)methanone75-90
4-Fluorophenylmagnesium bromide-C₆H₄-4-F(2,5-Difluorophenyl)(4-fluorophenyl)methanone75-90
2-Pyridylmagnesium bromide-C₅H₄N(2,5-Difluorophenyl)(pyridin-2-yl)methanone50-70

Note: Yields are estimates and will vary depending on the specific reaction conditions, scale, and purity of the reagents.

Applications in Drug Development

The synthesis of fluorinated benzophenones and related ketones is of significant interest to the pharmaceutical industry. These compounds serve as key intermediates for a multitude of complex molecular architectures.

  • Kinase Inhibitors: The 1,6-naphthyridin-4-one scaffold, found in several kinase inhibitors, can be constructed from ketone intermediates synthesized via the Grignard reaction with a substituted nitrile.[4]

  • Antihistamines: Substituted benzylpyridine carbinols, precursors to drugs like Carbinoxamine, are synthesized by the addition of Grignard reagents to aldehydes, a reaction closely related to the one described here.[5]

  • Fluorescent Probes: Fluorinated benzophenones are precursors to fluorinated xanthones and acridones, which are used to develop advanced fluorescent probes for biological imaging and assays.[6][7]

Logical Relationships cluster_input Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate Product cluster_application Downstream Applications Nitrile This compound Reaction Grignard Addition & Hydrolysis Nitrile->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Ketone 2,5-Difluorophenyl Ketone Reaction->Ketone App1 Kinase Inhibitors Ketone->App1 App2 Antiviral/Anticancer Agents Ketone->App2 App3 Fluorescent Dyes Ketone->App3

References

Application Notes and Protocols for the Synthesis of 2,5-Difluorobenzonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its fluorine substituents. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of diverse this compound derivatives, including biaryl compounds, heteroaryl-substituted analogs, and functionalized heterocycles. These derivatives are key intermediates in the development of novel therapeutics, particularly in the area of kinase inhibitors for cancer therapy.

Strategic Importance in Drug Discovery

The this compound scaffold is frequently employed in the design of small molecule inhibitors of various enzymes, including kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer.[1][3][4] The fluorine atoms on the benzonitrile ring can form favorable interactions with amino acid residues in the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. Furthermore, the nitrile group serves as a versatile synthetic handle for the construction of various heterocyclic systems known to be effective kinase inhibitor pharmacophores.

Key Synthetic Methodologies

The synthesis of this compound derivatives primarily relies on two powerful and versatile reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of a fluoride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a wide range of functionalized derivatives.[5]

2. Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl and heteroaryl-substituted derivatives, the Suzuki-Miyaura cross-coupling reaction is a highly effective method. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. While this compound itself is not a halide, it can be readily converted to a bromo- or iodo-derivative to participate in this reaction. Alternatively, derivatives of 2,5-difluorophenylboronic acid can be coupled with various aryl or heteroaryl halides.

Experimental Protocols

Protocol 1: Synthesis of N-substituted 2-amino-5-fluorobenzonitrile Derivatives via SNAr

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines to yield 2-(alkyl/aryl)amino-5-fluorobenzonitrile derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80685
PiperidineEt₃NDMSO100492
AnilineK₂CO₃DMF1201278

Note: The above data is representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of 2-(Arylthio)-5-fluorobenzonitrile Derivatives via SNAr

This protocol outlines a general procedure for the synthesis of 2-arylthio-5-fluorobenzonitrile derivatives through the reaction of this compound with thiols.

Reaction Scheme:

Materials:

  • This compound

  • Aryl thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Quantitative Data:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFRT488
4-MethylthiophenolNaHDMFRT391
4-ChlorothiophenolNaHTHFRT585

Note: The above data is representative and may vary depending on the specific substrate and reaction conditions.

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound moiety is a key component of several potent kinase inhibitors. For instance, derivatives where the nitrile group is elaborated into a heterocyclic core, and the second fluorine is substituted with a larger aromatic or heteroaromatic group, have shown significant activity against targets like Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[1]

Below is a diagram illustrating a general synthetic workflow for a hypothetical kinase inhibitor based on the this compound scaffold.

G A This compound B SNAr with Heterocyclic Amine A->B Step 1 C 2-(Heteroarylamino)-5-fluorobenzonitrile B->C D Suzuki-Miyaura Coupling C->D Step 2 E 2-(Heteroarylamino)-5-aryl-benzonitrile D->E F Cyclization E->F Step 3 G Heterocyclic Kinase Inhibitor F->G

Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathway Modulation

Many kinase inhibitors containing the this compound scaffold target key signaling pathways implicated in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][6] By blocking the activity of a specific kinase in these pathways, these inhibitors can effectively halt tumor growth.

The following diagram illustrates the inhibition of the generic MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound and its derivatives are indispensable tools in modern medicinal chemistry. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the vast chemical space accessible from this versatile building block. The strategic incorporation of the this compound motif into novel molecular architectures holds significant promise for the discovery of next-generation therapeutics targeting a range of diseases.

References

Laboratory Scale Synthesis of 2,5-Difluorobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 2,5-Difluorobenzonitrile. The presented methodology is based on the well-established Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines to various functional groups.

Application Notes

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The nitrile group serves as a versatile handle for further chemical transformations, allowing for its conversion into amines, carboxylic acids, amides, and tetrazoles, which are common pharmacophores in drug discovery.

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of this compound from the readily available starting material, 2,5-difluoroaniline. The reaction proceeds in two main stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by the copper(I) cyanide-mediated displacement of the diazonium group with a nitrile. Careful control of the reaction temperature during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Material 2,5-Difluoroaniline
Product This compound[1]
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Appearance White to light yellow crystalline powderN/A
Melting Point 33-35 °CN/A
Boiling Point 188 °CN/A
Typical Yield 65-75% (expected)N/A
Purity >98% (after purification)N/A

Experimental Protocol: Sandmeyer Reaction

This protocol details the laboratory-scale synthesis of this compound from 2,5-difluoroaniline.

Part A: Preparation of Cuprous Cyanide Solution
  • In a well-ventilated fume hood, to a solution of copper(I) chloride (10.9 g, 0.11 mol) in 50 mL of water in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add a solution of sodium cyanide (12.0 g, 0.245 mol) in 25 mL of water.

  • Stir the mixture until the cuprous chloride dissolves completely. The solution may warm up during this process.

  • Cool the resulting cuprous cyanide solution in an ice-water bath to 0-5 °C.

Part B: Diazotization of 2,5-Difluoroaniline
  • In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-difluoroaniline (12.9 g, 0.1 mol) and a mixture of concentrated hydrochloric acid (25 mL) and 100 mL of water.

  • Stir the mixture until the aniline salt dissolves, then cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part C: Sandmeyer Cyanation Reaction
  • Slowly and carefully add the cold diazonium salt solution from Part B to the cold cuprous cyanide solution from Part A with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C in a water bath for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part D: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash them with 100 mL of 10% aqueous sodium hydroxide solution, followed by 100 mL of water, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound as a solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water or hexane) to afford pure this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

SynthesisWorkflow A 2,5-Difluoroaniline in HCl/H2O B Diazotization (NaNO2, 0-5 °C) A->B Reactant C 2,5-Difluorobenzenediazonium Chloride Solution B->C Intermediate E Sandmeyer Reaction (Addition to CuCN) C->E Addition D Cuprous Cyanide Solution (CuCN) D->E F Reaction Mixture E->F Product Mixture G Work-up (Extraction, Washes) F->G Processing H Crude Product G->H Isolation I Purification (Recrystallization) H->I Refinement J Pure this compound I->J Final Product SandmeyerMechanism Aniline Ar-NH2 (2,5-Difluoroaniline) Diazonium Ar-N2+ (Diazonium Salt) Aniline->Diazonium Diazotization (NaNO2, H+) Radical_Intermediate [Ar-N2•] + Cu(II)CN Diazonium->Radical_Intermediate Single Electron Transfer CuI Cu(I)CN CuI->Radical_Intermediate Aryl_Radical Ar• (Aryl Radical) + N2 Radical_Intermediate->Aryl_Radical -N2 Product Ar-CN (this compound) Aryl_Radical->Product CN Transfer CuII Cu(II)CN CuII->CuI Regeneration CuII->Product

References

Catalytic Routes to 2,5-Difluorobenzonitrile Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-difluorobenzonitrile and its analogs, key intermediates in the development of pharmaceuticals and agrochemicals. The methodologies outlined focus on modern catalytic approaches, offering efficient and scalable routes to these valuable compounds.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the fluorine atoms and the nitrile group imparts unique electronic properties, metabolic stability, and binding capabilities to molecules. This document details three primary catalytic strategies for the synthesis of these compounds: Palladium-catalyzed cyanation, Copper-catalyzed cyanation, and Nickel-catalyzed cyanation. Additionally, the classical Sandmeyer reaction is presented as a viable alternative synthetic route.

Catalytic Cyanation Methods: A Comparative Overview

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound analogs, palladium, copper, and nickel catalysts are widely employed, each with its own set of advantages and preferred reaction conditions.

Palladium-Catalyzed Cyanation

Palladium catalysis is a highly versatile and widely used method for the cyanation of aryl halides and triflates due to its high efficiency and functional group tolerance.[1] A variety of palladium sources, ligands, and cyanide donors can be employed to achieve this transformation. A particularly practical and scalable approach involves a ligand-free system, which simplifies the reaction setup and reduces costs.[2]

Copper-Catalyzed Cyanation

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method that has been significantly improved with the development of catalytic systems.[3] Modern protocols utilize catalytic amounts of copper salts, often in the presence of ligands, to facilitate the cyanation of aryl halides. These methods are generally cost-effective and can be performed under milder conditions than traditional stoichiometric approaches.

Nickel-Catalyzed Cyanation

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cyanation reactions.[3] Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more readily available aryl chlorides, with various cyanide sources.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the catalytic cyanation of di-substituted benzene derivatives, providing a comparative overview of the different catalytic systems.

Catalyst SystemStarting MaterialCyanide SourceSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.1 mol%)2,4-DifluorobromobenzeneK₄[Fe(CN)₆]DMAC-120583-96[2]
Pd₂(dba)₃ (0.1-5 mol%)2,4-DifluorobromobenzeneK₄[Fe(CN)₆]DMAK₂CO₃140570[2]
CuI (10 mol%) / KI (20 mol%) / N,N'-dimethylethylenediamine2,4-DifluorobromobenzeneNaCNToluene-11020-4881[3]
NiCl₂·6H₂O / dppf / Zn(Hetero)aryl chloridesZn(CN)₂DMAcDMAP50-80-Moderate to Good[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 1-Bromo-2,5-difluorobenzene (Adapted from a ligand-free protocol for aryl bromides)

This protocol is adapted from a general and practical ligand-free method for the palladium-catalyzed cyanation of aryl bromides.[2]

Materials:

  • 1-Bromo-2,5-difluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • N,N-Dimethylacetamide (DMAC)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 1-bromo-2,5-difluorobenzene (1.0 mmol), potassium ferrocyanide (0.6 mmol), and palladium(II) acetate (0.001 mmol, 0.1 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add N,N-dimethylacetamide (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Copper-Catalyzed Cyanation of 1-Bromo-2,5-difluorobenzene (Adapted Protocol)

This protocol is adapted from a copper-catalyzed domino halide exchange-cyanation of aryl bromides.[3]

Materials:

  • 1-Bromo-2,5-difluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add copper(I) iodide (0.1 mmol, 10 mol%), potassium iodide (0.2 mmol, 20 mol%), and 1-bromo-2,5-difluorobenzene (1.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene (5 mL), N,N'-dimethylethylenediamine (1.0 mmol), and sodium cyanide (1.2 mmol).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium hypochlorite to destroy excess cyanide.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction provides a classical and effective method for the conversion of anilines to benzonitriles via a diazonium salt intermediate.[5][6]

Materials:

  • 2,5-Difluoroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN) (Caution: Highly Toxic!)

  • Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,5-difluoroaniline (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (3 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) and sodium cyanide (2.4 mmol) in water (5 mL).

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield this compound.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cyanation

Palladium_Catalyzed_Cyanation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (M-CN) Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation of aryl halides.

Experimental Workflow for Catalytic Cyanation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add Aryl Halide, Catalyst, Ligand (optional), and Cyanide Source to Flask Solvent Add Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir for Specified Time Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify

Caption: General experimental workflow for transition metal-catalyzed cyanation reactions.

Synthetic Pathway via Sandmeyer Reaction

Sandmeyer_Pathway Aniline 2,5-Difluoroaniline Diazonium 2,5-Difluorobenzene- diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Nitrile This compound Diazonium->Nitrile CuCN, NaCN

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,5-Difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Sandmeyer Reaction: This involves the diazotization of 2,5-difluoroaniline followed by cyanation, typically using a copper(I) cyanide catalyst.[1][2]

  • Rosenmund-von Braun Reaction: This method utilizes the reaction of a 2,5-difluorohalobenzene (commonly 2,5-difluorobromobenzene) with a cyanide source, often in the presence of a copper or palladium catalyst.[3]

  • Halogen Exchange: This approach involves the substitution of chlorine atoms with fluorine on a dichlorobenzonitrile precursor, such as 2,5-dichlorobenzonitrile, using a fluoride salt.[4]

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the likely causes?

A2: Low yields in the Sandmeyer reaction for this compound synthesis can often be attributed to several factors. Incomplete diazotization of the starting 2,5-difluoroaniline is a common issue. Additionally, the diazonium salt intermediate is often unstable and can decompose prematurely if the reaction temperature is not carefully controlled, typically between 0-5°C. Problems with the copper(I) cyanide catalyst, such as impurity or deactivation, can also significantly hinder the reaction. Furthermore, side reactions, including the formation of phenols or biaryl compounds, can consume the starting material and reduce the yield of the desired product.

Q3: What are the typical side products I should be aware of during the synthesis of this compound?

A3: A primary side product of concern is the hydrolysis of the nitrile group, which can lead to the formation of 2,5-difluorobenzamide or 2,5-difluorobenzoic acid. This is more likely to occur if water is present in the reaction mixture or during the workup. In halogen exchange reactions, incomplete substitution can result in the presence of chloro-fluoro benzonitrile intermediates. For Sandmeyer reactions, the formation of phenol byproducts from the reaction of the diazonium salt with water is a possibility.

Q4: How can I purify the crude this compound?

A4: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For recrystallization, a solvent screen is recommended to find an optimal system. Column chromatography using silica gel is effective for separating the desired product from side products and unreacted starting materials.

Q5: What safety precautions should I take when working with cyanide reagents?

A5: All reactions involving cyanide salts (e.g., CuCN, KCN) must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste should be quenched and disposed of according to your institution's safety protocols.

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solution
Incomplete Diazotization (Sandmeyer Reaction) Ensure the complete dissolution of 2,5-difluoroaniline before adding the diazotizing agent. Maintain a low temperature (0-5°C) throughout the addition to prevent premature decomposition of the diazonium salt. Use a slight excess of the diazotizing agent (e.g., sodium nitrite).
Decomposition of Diazonium Salt (Sandmeyer Reaction) Work quickly once the diazonium salt is formed. Use the diazonium salt solution immediately in the subsequent cyanation step. Avoid exposing the solution to light and elevated temperatures.
Inactive Catalyst (Sandmeyer/Rosenmund-von Braun) Use fresh, high-purity copper(I) cyanide or other catalysts. Ensure the catalyst is not oxidized. For Rosenmund-von Braun reactions, consider using additives like L-proline to enhance catalyst activity at lower temperatures.[1]
Presence of Water Use anhydrous solvents and reagents to minimize the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. Dry glassware thoroughly before use.
Suboptimal Reaction Temperature Optimize the reaction temperature for the specific method. For halogen exchange, higher temperatures are often required, while Sandmeyer reactions necessitate low temperatures for the diazotization step.
Poor Reagent Quality Ensure the purity of all starting materials, as impurities can interfere with the reaction.
Product Contamination
Impurity Potential Source Recommended Solution
2,5-Difluorobenzamide Hydrolysis of the nitrile group due to the presence of water.Use anhydrous reaction conditions and workup procedures. Purification by column chromatography can separate the amide from the nitrile.
2,5-Difluorobenzoic Acid Further hydrolysis of the amide or direct hydrolysis of the nitrile.Minimize exposure to acidic or basic conditions, especially at elevated temperatures. An extractive workup with a mild base can remove the acidic impurity.
Unreacted Starting Material Incomplete reaction.Increase reaction time or temperature, monitoring for product degradation. Ensure efficient stirring, especially in heterogeneous mixtures.
Isomeric Impurities Use of impure starting materials or non-selective reaction conditions.Verify the purity of starting materials by analytical methods like GC-MS or NMR before use. Optimize reaction conditions to favor the formation of the desired isomer.
Solvent Residues Incomplete removal of solvent after workup and purification.Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Halogen Exchange Synthesis of this compound from 2,5-Dichlorobenzonitrile

This protocol is based on the general procedures described in the patent literature for the synthesis of fluorobenzonitriles.[4]

Materials:

  • 2,5-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Phase Transfer Catalyst (e.g., tetraphenylphosphonium bromide)

  • Aprotic polar solvent (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF))

Procedure:

  • In a flame-dried round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzonitrile, anhydrous potassium fluoride (2-3 molar equivalents), and the phase transfer catalyst (0.05-0.1 molar equivalents).

  • Add the aprotic polar solvent.

  • Heat the reaction mixture to 180-220°C under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data from Literature (for similar reactions):

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DichlorobenzonitrileKF-Sulfolane235933.3(for 2,6-difluorobenzonitrile)
3,4-DichlorobenzonitrileKFTetraphenylphosphonium bromideDMI225-65[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_product Crude Product cluster_purification Purification cluster_final Final Product 2,5-Difluoroaniline 2,5-Difluoroaniline Sandmeyer Reaction Sandmeyer Reaction 2,5-Difluoroaniline->Sandmeyer Reaction 2,5-Dichlorobenzonitrile 2,5-Dichlorobenzonitrile Halogen Exchange Halogen Exchange 2,5-Dichlorobenzonitrile->Halogen Exchange 2,5-Difluorobromobenzene 2,5-Difluorobromobenzene Rosenmund-von Braun Rosenmund-von Braun 2,5-Difluorobromobenzene->Rosenmund-von Braun Crude this compound Crude this compound Sandmeyer Reaction->Crude this compound Halogen Exchange->Crude this compound Rosenmund-von Braun->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Decomposition Product Decomposition Low Yield->Product Decomposition Purification Loss Purification Loss Low Yield->Purification Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Improve Workup Improve Workup Side Reactions->Improve Workup Product Decomposition->Optimize Conditions Optimize Purification Optimize Purification Purification Loss->Optimize Purification

Caption: Troubleshooting logic for addressing low product yield in synthesis.

Sandmeyer_Pathway A 2,5-Difluoroaniline B Diazonium Salt (Intermediate) A->B NaNO2, H+ C This compound (Product) B->C CuCN D 2,5-Difluorophenol (Side Product) B->D H2O, Heat

Caption: Simplified reaction pathway for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,5-Difluorobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,5-Difluorobenzonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. While specific solubility data for this compound is not extensively published, based on structurally similar fluorinated benzonitriles, a solvent screening is recommended.[1] Good starting points for solvent selection include:

  • Single-Solvent Systems: Alcohols (e.g., isopropanol, ethanol) or aromatic hydrocarbons (e.g., toluene).

  • Two-Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., dichloromethane or acetone) and a co-solvent in which it is poorly soluble (e.g., n-hexane or water).[2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the synthetic route used. For instance, if prepared via a halogen-exchange (Halex) reaction from a dichlorobenzonitrile precursor, impurities could include unreacted starting materials or partially fluorinated intermediates.[3] If synthesized from 2,5-difluorobenzamide, residual amide may be present.[4] It is also possible for hydrolysis of the nitrile group to the corresponding amide or carboxylic acid to occur if water is present during the reaction or workup.[1]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before dissolving, often because the solvent's boiling point is higher than the compound's melting point (approximately 33-35 °C for this compound). To resolve this, you can:

  • Add a small amount of a more polar co-solvent to the hot mixture to fully dissolve the oil, then allow it to cool slowly.

  • Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath.[2]

Q4: I am not observing any crystal formation after cooling the solution. What are the possible reasons and solutions?

A4: Lack of crystal formation can be due to a few factors:

  • Excessive Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form. You can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed crystal" of pure this compound.[2]

Q5: What is a typical expected recovery yield for this recrystallization?

A5: A successful recrystallization should result in a high recovery of the purified product. While the exact yield will depend on the initial purity of the crude material and the chosen solvent system, a yield of 80% or higher is generally considered good. If the recovery is significantly lower, it may indicate that the compound is too soluble in the cold solvent or that too much solvent was used.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent.Select a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.
Too much solvent was used to dissolve the crude material.Reduce the volume of the solvent by evaporation before cooling.
Premature crystallization occurred during hot filtration.Use a heated filter funnel or add a slight excess of hot solvent before filtration.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Poor Crystal Quality (e.g., fine powder) The solution was cooled too quickly.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.
  • Add a few drops of different solvents (e.g., isopropanol, toluene, hexane) to each test tube.
  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.
  • If using a two-solvent system, dissolve the compound in a minimum amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven at a temperature below the melting point (33-35 °C).

Troubleshooting Flowchart

G start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve oiling_out Compound 'Oils Out'? dissolve->oiling_out cool Cool Solution crystals Crystals Formed? cool->crystals filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals Formed crystals->no_crystals No low_yield Low Yield? filter_dry->low_yield troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->cool No troubleshoot_oiling Troubleshoot: - Add more polar co-solvent - Reheat and cool slowly oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve end Pure Crystals Obtained troubleshoot_low_yield Troubleshoot: - Re-evaluate solvent choice - Check for premature crystallization low_yield->troubleshoot_low_yield Yes impure Crystals Impure? low_yield->impure No troubleshoot_low_yield->start impure->end No troubleshoot_impure Troubleshoot: - Use activated charcoal - Re-recrystallize impure->troubleshoot_impure Yes troubleshoot_impure->start

References

Technical Support Center: Purification of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2,5-Difluorobenzonitrile reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 2,5-dichlorobenzonitrile.

  • Isomeric Byproducts: Formation of other difluorobenzonitrile isomers can occur depending on the selectivity of the fluorination reaction.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 2,5-difluorobenzamide and 2,5-difluorobenzoic acid.[1]

  • Side-Reaction Products: The specific synthesis method may lead to various side-products. For instance, in halogen exchange (Halex) reactions, partially fluorinated intermediates can be present.[2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and starting materials.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used to identify and quantify impurities.[7][8][9]

  • Melting Point Analysis: A sharp melting point range close to the literature value (33-35 °C) is indicative of high purity.[10][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up
  • Potential Cause: Incomplete reaction or significant side-product formation.

  • Recommended Solution:

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and ensure the complete consumption of starting materials.

    • Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of byproducts.

    • Anhydrous Conditions: To prevent hydrolysis of the nitrile group, ensure that all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[1]

Issue 2: Difficulty in Removing a Persistent Impurity
  • Potential Cause: The impurity may have similar physical properties (e.g., polarity, boiling point) to this compound.

  • Recommended Solution:

    • Identify the Impurity: Use GC-MS or NMR to identify the structure of the impurity. This will help in selecting the most appropriate purification strategy.

    • Multi-Step Purification: A combination of purification techniques may be necessary. For example, an initial distillation to remove high-boiling impurities followed by column chromatography to separate compounds with similar polarities.

    • Chemical Treatment: If the impurity is an acidic (e.g., 2,5-difluorobenzoic acid) or basic compound, an acid-base wash of the organic solution during work-up can selectively remove it.

Issue 3: "Oiling Out" During Recrystallization
  • Potential Cause: The compound is melting in the hot solvent before dissolving, often because the solvent's boiling point is higher than the compound's melting point. Impurities can also lower the melting point of the mixture, contributing to this issue.[12]

  • Recommended Solution:

    • Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of this compound (33-35 °C).

    • Adjust Solvent Polarity: Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.[12]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling can promote oiling out.[12]

    • Pre-Purification: If impurities are the cause, partially purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization.[12]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 64248-64-2
Molecular Formula C₇H₃F₂N
Molecular Weight 139.10 g/mol
Melting Point 33-35 °C
Boiling Point 188 °C (atm), 92 °C (30 mmHg)
Appearance White to light yellow crystalline powder

Table 2: Comparison of Purification Methods

Purification MethodPrinciple of SeparationBest Suited For RemovingExpected Purity
Recrystallization Differential solubilitySoluble and insoluble impurities>99%
Column Chromatography Differential adsorptionImpurities with different polarities>98%
Vacuum Distillation Difference in boiling pointsNon-volatile or high-boiling impurities>97%

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying solid this compound from impurities with different solubilities.

  • Solvent Selection: A mixed solvent system is often effective. Good starting points for screening include:

    • Ethanol/Water

    • Toluene/Hexane

    • Dichloromethane/Hexane

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the more soluble solvent (e.g., toluene) at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: While the solution is still warm, add the less soluble solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat gently to obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A common system is a mixture of hexane and ethyl acetate. The ideal Rf value for this compound should be around 0.2-0.3.[13]

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying gentle pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile or high-boiling point impurities.[14][15][16]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed and greased.[14] Use a stir bar for smooth boiling.

  • Crude Product Addition: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The boiling point of this compound is approximately 92 °C at 30 mmHg.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_product Final Product start Crude this compound analysis TLC / GC-MS / HPLC / NMR start->analysis Initial Analysis recrystallization Recrystallization analysis->recrystallization High Polarity Impurities column_chrom Column Chromatography analysis->column_chrom Similar Polarity Impurities distillation Vacuum Distillation analysis->distillation Non-volatile Impurities final_product Pure this compound recrystallization->final_product column_chrom->final_product distillation->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory oiling_out Oiling Out? start->oiling_out Recrystallization low_recovery Low Recovery? start->low_recovery Recrystallization poor_separation Poor Separation? start->poor_separation Chromatography change_solvent Change Solvent/Co-solvent oiling_out->change_solvent Yes slower_cooling Cool Slowly oiling_out->slower_cooling Yes check_solubility Check Cold Solubility low_recovery->check_solubility Yes reduce_solvent Reduce Initial Solvent Volume low_recovery->reduce_solvent Yes optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase Yes

Caption: Troubleshooting logic for purification issues.

References

common side reactions in the synthesis of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,5-Difluorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: the Sandmeyer reaction of 2,5-difluoroaniline and the dehydration of 2,5-difluorobenzaldehyde oxime.

Route 1: Sandmeyer Reaction from 2,5-Difluoroaniline

Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Sandmeyer cyanation of 2,5-difluoroaniline can stem from several factors. Incomplete diazotization, decomposition of the diazonium salt, and competing side reactions are common culprits.

Troubleshooting Steps:

  • Incomplete Diazotization: Ensure the complete conversion of 2,5-difluoroaniline to its diazonium salt. This can be verified by a negative starch-iodide paper test for nitrous acid. If the test is positive, it indicates an excess of nitrous acid, which is desired. If the test remains negative, more sodium nitrite solution should be added dropwise.

  • Diazonium Salt Decomposition: The 2,5-difluorobenzenediazonium salt is thermally unstable. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization process and during the subsequent addition to the cyanide solution. Overheating can lead to the formation of phenolic byproducts.

  • Suboptimal Reaction Conditions: The reaction of the diazonium salt with cuprous cyanide should be carefully controlled. Adding the diazonium salt solution slowly to the cuprous cyanide solution is critical. A sudden increase in temperature or rapid gas evolution (N₂) can indicate a runaway reaction, leading to byproduct formation.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I minimize its formation?

A2: The formation of dark, polymeric materials is often due to side reactions of the diazonium salt. These can include coupling reactions that form biaryl compounds.

Troubleshooting Steps:

  • Maintain Low Temperatures: As with low yield issues, keeping the temperature strictly controlled at 0-5 °C during diazotization and the initial stages of the cyanation reaction is paramount.

  • Control Stoichiometry: Use the correct stoichiometric ratios of reagents as specified in the protocol. An excess of the diazonium salt can promote self-coupling reactions.

  • Efficient Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.

Q3: My purified product is contaminated with a phenolic impurity (2,5-difluorophenol). How did this form and how can I remove it?

A3: The formation of 2,5-difluorophenol occurs when the 2,5-difluorobenzenediazonium salt reacts with water.

Troubleshooting Steps:

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Strict adherence to low-temperature conditions (0-5 °C) is the best preventative measure.

  • Purification: 2,5-Difluorophenol can typically be removed from the desired nitrile product by column chromatography on silica gel. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) should provide adequate separation. An alkaline wash during the workup may also help to remove the acidic phenol.

Route 2: Dehydration of 2,5-Difluorobenzaldehyde Oxime

Q4: The dehydration of my 2,5-difluorobenzaldehyde oxime is incomplete, and I have a mixture of the oxime and the nitrile. How can I drive the reaction to completion?

A4: Incomplete conversion is a common issue in aldoxime dehydration. The choice of dehydrating agent and reaction conditions are critical for success.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: Stronger dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride can be more effective than milder reagents.

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Removal of Water: Ensure anhydrous conditions, as the presence of water can inhibit the dehydration process. Using a Dean-Stark apparatus to remove water azeotropically can be beneficial if the solvent and reaction temperature are suitable.

Q5: My final product is contaminated with 2,5-difluorobenzamide and/or 2,5-difluorobenzoic acid. How are these impurities forming?

A5: These impurities arise from the hydrolysis of the nitrile group in this compound. This can occur during the reaction workup or purification if exposed to acidic or basic conditions, especially in the presence of water at elevated temperatures.

Troubleshooting Steps:

  • Anhydrous Conditions: Use anhydrous solvents and reagents throughout the synthesis and workup to the greatest extent possible.

  • Neutral Workup: During the workup, avoid prolonged contact with strong acids or bases. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly at room temperature.

  • Purification: If hydrolysis has occurred, the amide and carboxylic acid can be separated from the nitrile by column chromatography. The carboxylic acid can also be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound and the potential side products. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthetic RouteProduct/Side ProductTypical Yield (%)Notes
Sandmeyer Reaction This compound60-85%Yield is highly dependent on temperature control.
2,5-Difluorophenol< 5%Formation increases with higher reaction temperatures.
Biaryl CompoundsVariableCan contribute to the formation of tarry byproducts.
Oxime Dehydration This compound70-95%Dependent on the choice of dehydrating agent.
Unreacted OximeVariableIndicates incomplete reaction.
2,5-Difluorobenzamide< 10%Result of partial hydrolysis of the nitrile.
2,5-Difluorobenzoic Acid< 5%Result of complete hydrolysis of the nitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation: In a separate, larger flask, prepare a solution of cuprous cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel, keeping the temperature of the receiving flask below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of this compound via Dehydration of 2,5-Difluorobenzaldehyde Oxime

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorobenzaldehyde oxime (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Add the dehydrating agent (e.g., phosphorus pentoxide (1.5 eq) or trifluoroacetic anhydride (2.0 eq)) portion-wise with stirring. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for common side reactions in the synthesis of this compound.

Navigating the Scale-Up of 2,5-Difluorobenzonitrile Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2,5-Difluorobenzonitrile synthesis, a key intermediate in numerous pharmaceutical and agrochemical applications, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent industrial approach is a halogen exchange (Halex) reaction, typically involving the substitution of chlorine atoms with fluorine from a suitable precursor like 2,5-dichlorobenzonitrile.[1] This method is often favored for its atom economy and the availability of starting materials. Key reagents include an alkali metal fluoride (e.g., potassium fluoride) and a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[1][2]

Q2: What are the primary challenges when scaling up the Halex reaction for this compound synthesis?

A2: Key challenges include:

  • Thermal Management: Halogen exchange reactions are often exothermic, and improper heat dissipation at a larger scale can lead to side reactions and impurity formation.[2]

  • Mixing Efficiency: The reaction is often heterogeneous, involving solid potassium fluoride in a liquid solvent. Ensuring efficient mixing is crucial to maintain a consistent reaction rate and avoid localized overheating.

  • Moisture Control: The presence of water can lead to the hydrolysis of the nitrile group, forming undesired 2,5-difluorobenzamide and 2,5-difluorobenzoic acid impurities.[3]

  • Impurity Profile: Incomplete reaction can leave starting materials, while side reactions may introduce isomeric impurities that are difficult to separate.

Q3: How can I minimize the formation of hydrolysis-related impurities?

A3: To minimize the formation of 2,5-difluorobenzamide and 2,5-difluorobenzoic acid, it is crucial to use anhydrous solvents and reagents.[3] Ensure that the reaction setup is thoroughly dried and operated under an inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture. Prompt work-up of the reaction mixture upon completion is also recommended to avoid prolonged exposure to potentially hydrolytic conditions.[3]

Q4: What are the recommended methods for purifying crude this compound at scale?

A4: The primary purification methods for this compound on a larger scale are:

  • Recrystallization: This is often the most effective method for removing impurities. A solvent screen should be performed to identify a suitable solvent system that provides good recovery of the pure product.

  • Fractional Distillation: Given the boiling point of this compound, vacuum distillation can be an effective method for purification, especially for removing less volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature and/or extend the reaction time, monitoring the reaction progress by GC or HPLC.
Poor mixing leading to a non-homogeneous reaction mixture.Ensure the stirring mechanism is appropriate for the scale and provides vigorous agitation. Consider overhead stirring for larger vessels.
Degradation of the product at elevated temperatures.Optimize the reaction temperature to find a balance between reaction rate and product stability. Consider using a phase-transfer catalyst to enable lower reaction temperatures.[1]
High Levels of Starting Material in Product Insufficient reaction time or temperature.As above, optimize reaction time and temperature based on reaction monitoring.
Deactivation of the fluoride source.Ensure the use of spray-dried or anhydrous potassium fluoride, as moisture can reduce its reactivity.
Presence of Amide/Carboxylic Acid Impurities Hydrolysis of the nitrile group due to the presence of water.Use anhydrous solvents and reagents. Dry all glassware and conduct the reaction under an inert atmosphere.[3]
Product Discoloration Formation of colored byproducts due to overheating or oxidation.Optimize the reaction temperature and consider performing the reaction under an inert atmosphere. Activated carbon treatment during work-up or recrystallization can sometimes remove colored impurities.
Difficulty in Product Isolation/Purification "Oiling out" during recrystallization.Adjust the solvent system by adding a co-solvent. Ensure a slow cooling rate to promote crystal formation.
Presence of close-boiling impurities.For distillation, use a fractional distillation column with sufficient theoretical plates. For recrystallization, perform multiple recrystallization steps if necessary.

Data Presentation

Table 1: Typical Process Parameters for Halex Synthesis of this compound

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Precursor 2,5-Dichlorobenzonitrile2,5-Dichlorobenzonitrile
Fluorinating Agent Potassium Fluoride (spray-dried)Potassium Fluoride (spray-dried)
Solvent DMSOSulfolane
Catalyst Tetrabutylammonium bromide (optional)Tetrabutylammonium bromide (optional)
Temperature 160-180 °C170-190 °C
Reaction Time 8-12 hours10-16 hours
Typical Yield 85-95%80-90%
Purity (Post-Workup) >98% (GC)>97% (GC)

Table 2: Comparison of Purification Methods

Method Scale Typical Purity Achieved Advantages Disadvantages
Recrystallization Lab/Pilot>99.5%High purity, effective for removing a range of impurities.Solvent selection can be challenging; potential for product loss in the mother liquor.
Vacuum Distillation Lab/Pilot>99.0%Good for removing non-volatile or significantly higher/lower boiling impurities.May not effectively separate close-boiling isomers; thermal stress on the product.

Experimental Protocols

Conceptual Scale-Up Synthesis of this compound via Halex Reaction

This protocol is a conceptual guide based on established industrial methodologies for similar compounds and should be optimized for specific equipment and safety considerations.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature and pressure control, and an overhead stirrer.

  • 2,5-Dichlorobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

  • Nitrogen source for inerting

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging the Reactor: Charge the reactor with 2,5-dichlorobenzonitrile, a molar excess of spray-dried potassium fluoride (typically 2.2-2.5 equivalents), and the anhydrous solvent.

  • Reaction Conditions: Seal the reactor and begin agitation. Gradually heat the mixture to the target temperature (e.g., 170-190 °C). The reaction is typically run under the pressure that autogenously develops with the increase in temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to a safe temperature.

    • Filter the reaction mixture to remove the potassium chloride byproduct and any unreacted potassium fluoride.

    • The solvent can be removed from the filtrate by distillation under reduced pressure.

    • The crude this compound is then purified by either vacuum distillation or recrystallization from a suitable solvent to achieve the desired purity.

Mandatory Visualization

Scale_Up_Workflow General Workflow for this compound Scale-Up cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Purification A Source Raw Materials (2,5-Dichlorobenzonitrile, KF, Solvent) B Material Purity Analysis (GC/KF) A->B C Charge Reactor under N2 B->C D Controlled Heating & Agitation C->D E In-Process Control (IPC) (GC Monitoring) D->E E->D Adjust T/t F Reaction Completion E->F G Cool Down F->G H Filtration (Remove Salts) G->H I Solvent Removal (Vacuum Distillation) H->I J Crude Product I->J K Purification Method Selection J->K L Recrystallization K->L M Vacuum Distillation K->M N Final Product L->N M->N O QC Analysis (GC, HPLC, NMR) N->O

Caption: Experimental workflow for the scale-up of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield A Low Yield Observed B Analyze IPC/Final Sample (GC/HPLC) A->B C High Starting Material? B->C D Significant Impurities? B->D C->D No E Increase Reaction Time/Temp C->E Yes F Check KF Quality (Anhydrous) C->F Yes G Improve Agitation C->G Yes D->A No, Re-evaluate process H Identify Impurities (GC-MS) D->H Yes I Hydrolysis Products? H->I J Ensure Anhydrous Conditions I->J Yes K Other Byproducts? I->K No L Optimize Temperature to Reduce Degradation K->L Yes

Caption: Logical troubleshooting flow for addressing low yield issues.

References

improving the regioselectivity of reactions with 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the regioselectivity of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in reactions with this compound?

The main challenge is controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. The molecule has two fluorine atoms at the C2 (ortho to the nitrile) and C5 (meta to the nitrile) positions, both of which can be displaced by a nucleophile. The electron-withdrawing nature of the cyano group (-CN) and the fluorine atoms activates the aromatic ring for nucleophilic attack.[1][2][3] The cyano group is ortho to the C2-fluorine and para to the C5-fluorine, activating both positions for substitution. This often leads to the formation of a mixture of isomers.

Q2: Which fluorine atom (at C2 or C5) is generally more reactive towards nucleophiles?

In nucleophilic aromatic substitution, the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][4] The reaction is faster at positions where this negative charge is better stabilized.

  • Attack at C2 (ortho): The negative charge in the Meisenheimer intermediate is strongly stabilized by both the inductive and resonance effects of the adjacent cyano group.

  • Attack at C5 (para to the nitrile): The negative charge is also stabilized by the resonance effect of the cyano group.

Generally, the position ortho to a strong electron-withdrawing group like a nitrile is highly activated.[1][2] Therefore, the C2-fluorine is often more susceptible to substitution, but the outcome can be highly dependent on reaction conditions.

Q3: What determines the final product ratio in these reactions?

The regioselectivity is determined by the relative stability of the Meisenheimer complex intermediates.[4] Factors that influence this stability and thus the product ratio include the nature of the nucleophile, the solvent, reaction temperature, and the presence of any catalysts or additives.

Troubleshooting Guide

Problem: My reaction is producing a mixture of 2-substituted and 5-substituted isomers. How can I improve the selectivity?

This is the most common issue. The key is to modify reaction parameters to favor the formation of one Meisenheimer intermediate over the other.

  • Potential Cause 1: Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for both pathways, leading to a loss of selectivity.[5]

    • Troubleshooting Step: Try running the reaction at a lower temperature for a longer duration. This will favor the kinetically controlled product, which is typically the one formed via the more stable intermediate.

  • Potential Cause 2: Nucleophile Choice. The properties of the nucleophile (e.g., hardness, softness, steric bulk) can influence the site of attack.

    • Troubleshooting Step: Experiment with different nucleophiles. For example, sterically hindered nucleophiles might preferentially attack the less crowded C5 position. The electronic nature (hard vs. soft) can also play a role in the interaction with the two electrophilic carbon centers.

  • Potential Cause 3: Solvent Effects. The solvent can influence the stability of the charged intermediates and the reactivity of the nucleophile.

    • Troubleshooting Step: Vary the solvent. Aprotic polar solvents like DMSO, DMF, or sulfolane are common for SNAr reactions. Changing the polarity or coordinating ability of the solvent can alter the regiochemical outcome.

Problem: I am observing very low or no product yield.

  • Potential Cause 1: Inactive Reagents or Catalyst. The nucleophile may have degraded, or if a catalyst is used, it may be inactive.[5]

    • Troubleshooting Step: Ensure the nucleophile is pure and active. If using a base to generate the nucleophile in situ, ensure it is dry and strong enough. For catalyzed reactions, consider using a pre-catalyst or a freshly opened bottle of the catalyst.

  • Potential Cause 2: Insufficient Reaction Temperature. While high temperatures can hurt selectivity, SNAr reactions often require heating to proceed at a reasonable rate.

    • Troubleshooting Step: Gradually increase the reaction temperature while monitoring the formation of isomers. There is often a trade-off between reaction rate and selectivity.

Visualizing Reaction Pathways and Logic

To better understand the challenges and troubleshooting steps, the following diagrams illustrate the key processes.

sub This compound int_c2 Meisenheimer Intermediate (Attack at C2) sub->int_c2 + Nu⁻ @ C2 int_c5 Meisenheimer Intermediate (Attack at C5) sub->int_c5 + Nu⁻ @ C5 nu Nucleophile (Nu⁻) prod_c2 2-Nu-5-fluorobenzonitrile (Ortho Substitution) int_c2->prod_c2 - F⁻ prod_c5 5-Nu-2-fluorobenzonitrile (Meta Substitution) int_c5->prod_c5 - F⁻ start Start Reaction analyze Analyze Isomer Ratio (e.g., GC-MS, NMR) start->analyze decision Is Regioselectivity Acceptable? analyze->decision adjust Adjust Reaction Parameter decision->adjust No end End decision->end  Yes param_temp Lower Temperature adjust->param_temp param_solv Change Solvent adjust->param_solv param_nuc Modify Nucleophile adjust->param_nuc rerun Re-run Experiment param_temp->rerun param_solv->rerun param_nuc->rerun rerun->analyze

References

Technical Support Center: 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 2,5-Difluorobenzonitrile, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. The fluorinated structure of this compound enhances its thermal stability and resistance to degradation.[1]

Recommended Storage Conditions:

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Many suppliers recommend storage at room temperature.

Key Stability Parameters:

ParameterRecommendationRationale
Temperature Store at room temperature, away from direct heat sources.While thermally stable, excessive heat can lead to degradation.
Moisture/Humidity Keep in a dry environment, preferably in a desiccator for long-term storage.The nitrile group is susceptible to hydrolysis to form 2,5-difluorobenzamide and subsequently 2,5-difluorobenzoic acid, especially under acidic or basic conditions.[3][4][5]
Light Store in an opaque or amber-colored container to protect from light.[6]Benzonitrile compounds can be susceptible to photodegradation.[7][8]
Air/Oxygen Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for highly sensitive applications.Although generally stable in air, an inert atmosphere minimizes the risk of oxidative degradation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.These can initiate vigorous reactions or catalyze degradation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound due to improper storage.- Verify the purity of the starting material using techniques like HPLC or GC-MS. - Ensure the compound has been stored according to the recommended conditions (cool, dry, dark).
Presence of moisture leading to hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere. - If an aqueous workup is necessary, perform it at a low temperature and minimize the duration.
The reaction is sensitive to the reactivity of the C-F bond.- In nucleophilic aromatic substitution reactions, the position of the fluorine atoms influences reactivity. The fluorine at position 2 is generally more activated towards nucleophilic attack due to the ortho-nitrile group.[10][11][12][13][14][15]
The material has changed in appearance (e.g., discoloration, clumping). Absorption of moisture.- The compound may be hygroscopic. Handle in a glove box or a controlled humidity environment.[16] - If clumping is observed, the material can be gently crushed in a dry environment before use.
Exposure to light.- Discard the material if significant discoloration is observed, as it may indicate photodegradation.[6]
Difficulty in dissolving the compound. Use of an inappropriate solvent.- this compound is soluble in many common organic solvents. For reactions, ensure the chosen solvent is compatible with the reaction conditions.
The compound has degraded and formed insoluble byproducts.- Check the purity of the material. If impurities are present, purification by recrystallization or chromatography may be necessary.[17]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound?

A1: Due to its potential hazards, it is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Q2: How can I verify the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and detect impurities.[17]

  • Melting Point Analysis: A sharp melting point range close to the literature value (33-35 °C) indicates high purity.[18][19]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway under aqueous conditions is the hydrolysis of the nitrile group to form 2,5-difluorobenzamide and subsequently 2,5-difluorobenzoic acid.[3][20] Under thermal stress, decomposition can lead to the release of toxic fumes, including hydrogen cyanide and oxides of nitrogen and carbon.

Q4: Is this compound sensitive to light?

Q5: Can I store solutions of this compound?

A5: It is generally recommended to prepare solutions of this compound fresh for each use. If storage is necessary, use an anhydrous, aprotic solvent and store the solution in a tightly sealed container under an inert atmosphere at a low temperature. The stability of the solution will depend on the solvent and storage conditions.

Experimental Protocols

Protocol for a Basic Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the desired anhydrous solvent (e.g., acetonitrile, THF, DMF) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several small, sealed vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to ambient light).

    • Prepare a control sample to be analyzed immediately (Time 0).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.

    • Analyze the sample using a suitable analytical method, such as HPLC with a UV detector.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Compare the peak area at each time point to the Time 0 sample to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Storage_and_Handling_Workflow Workflow for Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store Store in a cool, dry, dark place Inert Consider inert atmosphere for long-term storage Store->Inert Handle Handle in a fume hood with PPE Store->Handle Anhydrous Use anhydrous conditions for reactions Handle->Anhydrous Purity Verify purity before use (HPLC, GC-MS, NMR) Handle->Purity End Use in Experiment Purity->End Start Receiving this compound Start->Store Troubleshooting_Logic Troubleshooting Logic for Inconsistent Experimental Results Problem Inconsistent Results / Byproducts CheckPurity Check Purity of Starting Material Problem->CheckPurity CheckStorage Review Storage Conditions Problem->CheckStorage CheckReaction Review Reaction Conditions Problem->CheckReaction PurityIssue Impurity Detected? CheckPurity->PurityIssue StorageIssue Improper Storage? CheckStorage->StorageIssue ReactionIssue Moisture or Incompatible Reagents? CheckReaction->ReactionIssue PurityIssue->CheckStorage No Purify Purify Material PurityIssue->Purify Yes StorageIssue->CheckReaction No Replace Use New Batch StorageIssue->Replace Yes Modify Modify Protocol (e.g., use anhydrous conditions) ReactionIssue->Modify Yes End Problem Resolved Purify->End Replace->End Modify->End

References

Technical Support Center: Safe Handling and Disposal of 2,5-Difluorobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,5-Difluorobenzonitrile waste. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.[2]

Q3: How should I store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3]

Q4: What should I do in case of a small spill?

A4: For small spills, you should wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and collect the material in a sealed container for disposal.[4] Avoid generating dust.[4] The spill area should then be decontaminated.

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. It should be collected in a designated, labeled, and sealed container.[5] Do not dispose of it down the drain.[6] A chemical neutralization protocol is provided in this guide for laboratory-scale waste. For larger quantities, consult your institution's environmental health and safety (EHS) office.

Q6: What are the potential byproducts of reactions involving this compound?

A6: As a versatile building block in pharmaceutical and agrochemical synthesis, side reactions can occur.[7] Common byproducts may arise from incomplete reactions, or side reactions such as hydrolysis to 2,5-difluorobenzamide and subsequently to 2,5-difluorobenzoic acid, especially in the presence of acid or base with water. Nucleophilic aromatic substitution can also lead to other substituted benzonitrile derivatives.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in a Reaction
Potential Cause Recommended Solution
Presence of water leading to hydrolysis. Ensure all reactants, solvents, and glassware are rigorously dried before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Reaction with nucleophilic reagents. Carefully control stoichiometry and reaction temperature to minimize nucleophilic aromatic substitution at the fluorine positions. The fluorine atoms on the aromatic ring can be susceptible to displacement by strong nucleophiles.
Incomplete reaction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting material.
Issue 2: Contamination of Work Area or Equipment
Potential Cause Recommended Solution
Improper handling or small spills. Decontaminate surfaces with a suitable solvent (e.g., ethanol or acetone) followed by washing with soap and water. For equipment, rinse with a solvent that will dissolve this compound, followed by a thorough cleaning procedure appropriate for the equipment.
Aerosol generation. Handle the solid material in a fume hood to prevent the spread of dust. Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.

Quantitative Data Summary

Property Value
Molecular Formula C₇H₃F₂N[1]
Molecular Weight 139.10 g/mol [1]
Melting Point 33-35 °C[8]
Boiling Point 178.4 ± 20.0 °C at 760 mmHg[8]
Flash Point 77.8 ± 0.0 °C[8]

Experimental Protocols

Protocol for Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous waste.

  • Washing: Wash the glassware thoroughly with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or dry it in an oven.

Protocol for Laboratory-Scale Chemical Neutralization of this compound Waste

This protocol describes the hydrolysis of this compound to the less hazardous 2,5-difluorobenzoic acid. This should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and a condenser, add the this compound waste.

  • Hydrolysis: For each gram of waste, slowly add approximately 10 mL of 2 M NaOH solution.

  • Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot. The hydrolysis to the corresponding carboxylate is generally slow and may require several hours of reflux.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and with stirring, add 2 M HCl solution to neutralize the excess NaOH and precipitate the 2,5-difluorobenzoic acid. The solution should be acidic to litmus paper (pH ~2).

  • Disposal: The resulting mixture, containing 2,5-difluorobenzoic acid, water, and NaCl, can be disposed of as aqueous waste, in accordance with your institution's guidelines. The precipitated solid can be filtered and disposed of as solid waste.

Visualizations

Waste_Handling_Workflow Workflow for Handling and Disposal of this compound Waste cluster_handling Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Path start Start: Experiment using This compound ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe Step 1 fume_hood Work in a Fume Hood start->fume_hood Step 2 storage Proper Storage: - Tightly sealed container - Cool, dry, well-ventilated area start->storage Store Unused Material waste_collection Collect Waste: - Solid residues - Contaminated solvents - Aqueous solutions start->waste_collection Generates spill Spill Occurs start->spill Potential Issue waste_container Use Designated Labeled Waste Container waste_collection->waste_container neutralization Chemical Neutralization (Hydrolysis Protocol) waste_container->neutralization For Lab-Scale Waste ehs_disposal Dispose via EHS Office waste_container->ehs_disposal For Large Quantities spill_cleanup Spill Cleanup: - Absorb with inert material - Collect in sealed container - Decontaminate area spill->spill_cleanup spill_cleanup->waste_container final_disposal Final Disposal neutralization->final_disposal ehs_disposal->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: Solvent Selection for 2,5-Difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on solvent selection for reactions involving 2,5-Difluorobenzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound, with a focus on the role of the solvent.

Issue 1: Low or No Reaction Conversion

Potential Cause Recommended Solution
Poor Solubility of Reactants: this compound or other reagents may not be sufficiently soluble in the chosen solvent at the reaction temperature.- Select a solvent in which all reactants are known to be soluble. For instance, polar aprotic solvents like DMF, DMSO, or NMP are often used for Nucleophilic Aromatic Substitution (SNAr) reactions due to their ability to dissolve a wide range of organic and inorganic reagents.[1] - For Suzuki-Miyaura couplings, solvent systems like dioxane/water or toluene/ethanol/water are often employed to ensure solubility of both the organoboron species and the aryl halide.[2] - Consider using a co-solvent to improve solubility.
Inappropriate Solvent Polarity: The solvent may not adequately stabilize the transition state or key intermediates of the reaction.- For reactions proceeding through charged intermediates, such as the Meisenheimer complex in SNAr, polar aprotic solvents are generally preferred as they can stabilize these species.[1][3] - In contrast, for Grignard reagent formation, ethereal solvents like diethyl ether or THF are essential as they are aprotic and coordinate with the magnesium center, stabilizing the reagent.[4][5]
Solvent-Reactant Interaction: The solvent may be reacting with one of the reagents, leading to decomposition or undesired side reactions.- Ensure the solvent is inert under the reaction conditions. For example, protic solvents (e.g., alcohols, water) will quench highly basic reagents like Grignard reagents and organolithiums.[4][6] - Some fluorinating reagents can react explosively with common solvents like DMF, pyridine, and DMSO.[7] Always check for compatibility.
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent can be detrimental, especially for moisture-sensitive reactions.- Use freshly dried, anhydrous solvents, particularly for reactions involving Grignard reagents, organolithiums, or other strongly basic/nucleophilic species.[6] - Standard drying techniques include distillation from appropriate drying agents (e.g., sodium/benzophenone for THF).[6]

Issue 2: Formation of Significant By-products

Potential Cause Recommended Solution
Solvent-Induced Side Reactions: The choice of solvent can influence the reaction pathway and promote the formation of undesired products.- In Suzuki-Miyaura couplings, the use of polar solvents like DMF can sometimes lead to increased homocoupling of the boronic acid. Toluene or THF/water mixtures may be better alternatives.[8] - For reactions with multiple reactive sites, the solvent can affect regioselectivity. Careful solvent screening is recommended.
Reaction Temperature Too High: High boiling point solvents may lead to thermal decomposition of starting materials or products.- Select a solvent with a boiling point appropriate for the desired reaction temperature. If a high temperature is required, ensure the stability of all components at that temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?

A1: Polar aprotic solvents are typically the solvents of choice for SNAr reactions. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN). These solvents are effective at dissolving the substrate and the nucleophile, and they can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][3][9]

Q2: Which solvents are recommended for Suzuki-Miyaura cross-coupling reactions of this compound?

A2: A variety of solvents and solvent mixtures can be used for Suzuki-Miyaura couplings. Common choices include:

  • Ethereal solvents: 1,4-Dioxane and Tetrahydrofuran (THF), often in a mixture with water.[2][10]

  • Aromatic hydrocarbons: Toluene is a widely used solvent.[11]

  • Alcohols: Ethanol can be used as a co-solvent with toluene and water.[12] The choice often depends on the specific boronic acid or ester being used and the required reaction temperature.

Q3: Why are ethereal solvents like diethyl ether or THF necessary for Grignard reagent formation from an aryl halide like this compound?

A3: Ethereal solvents are crucial for Grignard reactions for two main reasons. First, they are aprotic and will not react with the highly basic Grignard reagent. Second, the lone pair of electrons on the ether oxygen atoms coordinate to the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is essential for the successful formation and reactivity of the Grignard reagent.[4][5][13]

Q4: Can I use protic solvents for reactions with this compound?

A4: The use of protic solvents (e.g., water, methanol, ethanol) is highly dependent on the specific reaction. For reactions involving organometallic reagents like Grignard or organolithium reagents, protic solvents must be strictly avoided as they will protonate and destroy the reagent.[4] However, in some reactions like certain SNAr or Suzuki couplings, water or alcohols can be used as a co-solvent, often to help dissolve inorganic bases.[2][14]

Q5: How does solvent choice impact the work-up of my reaction?

A5: The solvent's properties, such as its boiling point and miscibility with water, will directly affect the work-up procedure.

  • High-boiling point solvents (e.g., DMF, DMSO, NMP) can be difficult to remove under reduced pressure and may require aqueous extraction.

  • Water-miscible solvents (e.g., THF, acetone, acetonitrile) will be removed during aqueous washes.

  • Water-immiscible solvents (e.g., diethyl ether, ethyl acetate, toluene, dichloromethane) will form a separate organic layer during aqueous extraction, simplifying the isolation of the product.

Quantitative Data on Solvent Effects

The following tables summarize the impact of solvent choice on the yield of common reactions involving fluorinated aryl compounds. While this data may not be specific to this compound, it provides a strong indication of solvent performance for analogous reactions.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

SolventBaseCatalystYield (%)
DioxaneK₃PO₄Pd(dba)₂/ligand59
THFK₃PO₄Pd(dba)₂/ligand<5
AcetonitrileK₃PO₄Pd(dba)₂/ligand30
TolueneK₃PO₄Pd(dba)₂/ligandNot specified, but commonly used
THF/H₂O (3:1)NaOHPd/C97.5
MeTHF/H₂O (1:1)NaOHPd/C53.4
CPME/H₂O (1:1)NaOHPd/C22.8

Data is illustrative and based on studies of similar aryl halides.[8][10] Optimization for this compound is recommended.

Table 2: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Reactions

SolventNucleophileTemperature (°C)Reaction Rate
DMSOAzide25High
DMFAzide25High
AcetonitrileAzide25Moderate
MethanolAzide25Low
WaterAzide25Very Low

This table illustrates the general trend of increased SNAr reaction rates in polar aprotic solvents compared to protic solvents.[3] Absolute rates are substrate-dependent.

Experimental Protocols

Below are detailed methodologies for key reactions involving this compound or closely related compounds, with a focus on solvent selection and handling.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - General Procedure

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Round-bottom flask with a magnetic stirrer and condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the base.

    • Add the anhydrous solvent via syringe.

    • Add the nucleophile to the stirred solution.

    • Heat the reaction mixture to the desired temperature (typically between 50-120 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling - General Procedure

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aryl or vinyl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

    • Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1))

    • Schlenk tube or round-bottom flask with a magnetic stirrer and condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or flask, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

Visualizations

Diagram 1: General Workflow for Solvent Selection in Organic Synthesis

Solvent_Selection_Workflow start Define Reaction Type (e.g., SNAr, Suzuki) solubility Check Reactant Solubility start->solubility reactivity Consider Solvent Reactivity with Reagents solubility->reactivity Soluble selection Select Initial Solvent(s) for Screening solubility->selection Insoluble (Consider Co-solvent) polarity Evaluate Solvent Polarity for Intermediate Stabilization reactivity->polarity Inert reactivity->selection Reactive (Choose Alternative) polarity->selection Appropriate optimization Optimize Reaction Conditions (Temperature, Concentration) selection->optimization analysis Analyze Results (Yield, Purity, Time) optimization->analysis analysis->optimization Suboptimal final Final Optimized Procedure analysis->final Optimal

Caption: A logical workflow for selecting an appropriate solvent for a chemical reaction.

Diagram 2: Key Considerations for Solvent Choice in Common Reactions of this compound

Solvent_Considerations cluster_reactions Reaction Type cluster_solvents Primary Solvent Choice cluster_reasons Key Rationale SNAr Nucleophilic Aromatic Substitution (SNAr) PolarAprotic Polar Aprotic (DMF, DMSO) SNAr->PolarAprotic Suzuki Suzuki-Miyaura Coupling EtherealAqueous Ethereal/Aqueous (Dioxane/H2O, THF/H2O) Suzuki->EtherealAqueous Grignard Grignard Reagent Formation Ethereal Anhydrous Ethereal (Et2O, THF) Grignard->Ethereal StabilizeAnion Stabilizes Meisenheimer Intermediate PolarAprotic->StabilizeAnion SolubilizeReagents Solubilizes Organic & Inorganic Reagents EtherealAqueous->SolubilizeReagents StabilizeMg Aprotic & Stabilizes R-MgX Complex Ethereal->StabilizeMg

Caption: Relationship between reaction type and primary solvent choice for this compound.

References

Technical Support Center: Synthesis of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of 2,5-Difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Palladium-catalyzed cyanation: This involves the cross-coupling of a 2,5-difluorinated aryl halide (e.g., 1-bromo-2,5-difluorobenzene) with a cyanide source.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the fluorination of a dichlorobenzonitrile precursor, such as 2,5-dichlorobenzonitrile, using a fluoride salt at elevated temperatures.[1]

Q2: What is the most common cause of catalyst deactivation in the palladium-catalyzed synthesis of this compound?

A2: The primary cause of catalyst deactivation in palladium-catalyzed cyanation reactions is poisoning by excess cyanide ions in the reaction mixture.[2][3] Cyanide has a high affinity for the palladium center and can displace the phosphine ligands, forming inactive palladium-cyanide complexes that disrupt the catalytic cycle.[4]

Q3: How can I minimize catalyst poisoning by cyanide?

A3: Several strategies can be employed to mitigate cyanide poisoning:

  • Use of less soluble cyanide sources: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more soluble salts like NaCN or KCN because their lower solubility maintains a low concentration of free cyanide ions, reducing the likelihood of catalyst poisoning.[2][5]

  • Ligand Selection: Employing sterically bulky phosphine ligands can shield the palladium center and prevent the displacement of the ligand by cyanide ions.[4]

  • Additives: The addition of certain co-catalysts or additives, such as zinc formate dihydrate, can help reactivate the palladium catalyst.[6]

Q4: Are there any non-toxic alternatives to traditional cyanide sources?

A4: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and safer alternative to highly toxic cyanide salts like KCN and Zn(CN)₂.[2][5] It has been successfully used in palladium-catalyzed cyanation of aryl halides.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Catalyst Deactivation: The palladium catalyst has been poisoned or has decomposed.- Ensure Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude oxygen and moisture, which can degrade the catalyst and ligands.[7] - Check Reagent Purity: Impurities in substrates, solvents, or other reagents can poison the catalyst. Ensure all materials are of high purity.[7] - Optimize Catalyst System: Consider using a palladium precatalyst, such as a palladacycle, for more efficient generation of the active catalytic species.[2] Increase catalyst loading as a last resort.[8]
Inefficient Catalyst Generation: The active Pd(0) species is not being formed effectively from the Pd(II) precursor.- Use a Precatalyst: Employing a well-defined palladium precatalyst can lead to more reliable generation of the active catalyst.[2] - Pre-activation: If using a Pd(II) salt, consider a pre-activation step with the ligand before adding the other reactants.[8]
Reaction Stalls or is Sluggish Low Catalyst Activity: The catalyst is not performing optimally under the current conditions.- Increase Temperature: Gradually increase the reaction temperature, but monitor for potential byproduct formation. - Screen Solvents: The choice of solvent can significantly impact catalyst activity and solubility of reagents. Consider screening different anhydrous, non-nucleophilic solvents.[6] - Ligand Screening: The electronic and steric properties of the phosphine ligand are critical. Screen a variety of ligands to find the optimal one for your specific substrate.[7]
Poor Solubility of Cyanide Source: The cyanide source is not sufficiently soluble to participate in the reaction.- While low solubility is desirable to prevent poisoning, extremely low solubility can hinder the reaction. Ensure vigorous stirring. For solid cyanide sources, using a finely powdered form can be beneficial.
Inconsistent Results/Reproducibility Issues Variability in Reagent Quality: Purity of the palladium source, ligand, base, and solvents can vary between batches.- Standardize Reagents: Use reagents from a consistent, high-quality source. Document batch numbers for traceability.[7] - Consistent Procedure: Ensure the order of reagent addition and other procedural steps are identical for each reaction.[7]
Atmospheric Contamination: Inconsistent exclusion of air and moisture.- Standardize Inert Techniques: Ensure consistent and effective degassing of solvents and flushing of the reaction vessel with an inert gas.[7]

Quantitative Data Summary

The following tables provide representative data for typical conditions and catalyst systems used in palladium-catalyzed cyanation reactions of aryl halides, which are analogous to the synthesis of this compound.

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceTypical Loading (equiv)ToxicitySolubility in Organic SolventsCatalyst Poisoning Potential
KCN/NaCN1.1 - 1.5HighLow (can be milled to improve)High
Zn(CN)₂0.6 - 1.2ModerateVery LowModerate
K₄[Fe(CN)₆]0.5 - 0.7LowVery LowLow

Data compiled from principles described in multiple sources.[2][5]

Table 2: Effect of Ligand and Palladium Source on Cyanation of an Aryl Chloride

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (0.2)L1 (0.2)KOAc (0.125)Dioxane/H₂O100Moderate
Palladacycle P1 (0.2)L1 (0.2)KOAc (0.125)Dioxane/H₂O100>95
Pd₂(dba)₃dppfBaseToluene120Varies
Pd/C (2)dppf (4)N/ADMAC110Up to 98

L1 refers to a specific phosphine ligand. P1 is a palladacycle precatalyst. This table illustrates the significant impact of the choice of palladium source and ligand on reaction efficiency.[2][6]

Experimental Protocols

Detailed Methodology for Palladium-Catalyzed Cyanation of 1-Bromo-2,5-difluorobenzene

This protocol is a representative procedure based on established methods for the palladium-catalyzed cyanation of aryl halides.

Materials:

  • 1-Bromo-2,5-difluorobenzene

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable ligand

  • Anhydrous N,N-Dimethylacetamide (DMAC)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., dppf, 4 mol%), and zinc cyanide (0.6 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 1-bromo-2,5-difluorobenzene (1.0 equivalent) followed by anhydrous DMAC.

  • Reaction: Stir the mixture vigorously and heat to 110-120 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add Pd catalyst, ligand, and Zn(CN)₂ A->B C Establish inert atmosphere (Ar/N₂) B->C D Add 1-bromo-2,5-difluorobenzene and solvent C->D E Heat and stir (e.g., 120°C) D->E F Monitor reaction (TLC/GC-MS) E->F G Cool to room temperature F->G H Dilute and filter through celite G->H I Aqueous wash H->I J Dry, concentrate, and purify I->J

Caption: Experimental workflow for the synthesis of this compound.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition CN_complex Ar-Pd(II)L₂(CN) OA_complex->CN_complex Transmetalation ZnX2 ZnX₂ OA_complex->ZnX2 from Zn(CN)₂ CN_complex->Pd0 Reductive Elimination ArCN Ar-CN CN_complex->ArCN ArX Ar-X ArX->OA_complex ZnCN2 Zn(CN)₂ ZnCN2->CN_complex Deactivation_Pathways cluster_causes ActiveCatalyst Active Pd(0)L₂ Catalyst InactiveComplex Inactive [Pd(CN)₄]²⁻ Complex ActiveCatalyst->InactiveComplex Cyanide Poisoning OxidizedPd Oxidized Pd Species ActiveCatalyst->OxidizedPd Oxidation DegradedLigand Degraded Ligand ActiveCatalyst->DegradedLigand Ligand Degradation ExcessCN Excess CN⁻ ExcessCN->InactiveComplex Oxygen O₂ (Air) Oxygen->OxidizedPd Impurities Impurities/Water Impurities->DegradedLigand

References

preventing hydrolysis of the nitrile group in 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the nitrile group in 2,5-Difluorobenzonitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nitrile group hydrolysis in this compound?

A1: The primary cause of hydrolysis of the nitrile group (-CN) in this compound is exposure to acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[1][2][3] The hydrolysis proceeds in two steps: first to the corresponding amide (2,5-difluorobenzamide) and then to the carboxylic acid (2,5-difluorobenzoic acid).[1][4]

Q2: Under what specific conditions is the nitrile group of this compound generally stable?

A2: The nitrile group is generally stable under neutral or mildly acidic/basic conditions at or below room temperature. It is also compatible with a range of anhydrous organic solvents and reaction conditions commonly used in modern organic synthesis, such as those for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) when appropriate bases are used.[5][6][7]

Q3: Are there any recommended protecting groups for the nitrile functionality to prevent hydrolysis?

A3: The use of protecting groups for the nitrile functionality is not a common strategy. The primary approach to prevent hydrolysis is to carefully control the reaction conditions, such as pH, temperature, and water content. In most synthetic routes involving this compound, the nitrile group is intended to remain intact and is stable under the selected reaction conditions.

Q4: How can I monitor my reaction for the unintentional hydrolysis of this compound?

A4: You can monitor your reaction for hydrolysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] By comparing the analytical data of your reaction mixture to that of pure this compound and its potential hydrolysis products (2,5-difluorobenzamide and 2,5-difluorobenzoic acid), you can detect and quantify any unwanted hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected formation of 2,5-difluorobenzamide or 2,5-difluorobenzoic acid. The reaction conditions are too acidic or basic.- Maintain the reaction pH as close to neutral as possible. - If a base is required, consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides. - If an acid is present, consider using a Lewis acid or a weaker Brønsted acid.
The reaction temperature is too high.- Run the reaction at the lowest effective temperature. - Consider longer reaction times at a lower temperature.
Presence of excess water in the reaction mixture.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Low yield of the desired product with the nitrile group intact. Gradual hydrolysis of the nitrile group over a long reaction time.- Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. - Optimize the reaction to reduce the required reaction time, for example, by using a more efficient catalyst or a slightly higher temperature if the nitrile group's stability permits.
Difficulty in separating the desired product from hydrolysis byproducts. Similar polarities of the product and byproducts.- Optimize the reaction conditions to minimize the formation of hydrolysis byproducts. - Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.

Quantitative Data on Hydrolysis

Reaction Apparent Activation Energy (Ea) Conditions
2,6-Difluorobenzonitrile Hydrolysis to 2,6-Difluorobenzamide96.7 kJ·mol⁻¹High-temperature liquid water
2,6-Difluorobenzamide Hydrolysis to 2,6-Difluorobenzoic Acid75.4 kJ·mol⁻¹High-temperature liquid water

Data adapted from a study on 2,6-Difluorobenzonitrile and should be considered as an estimate for this compound.[1]

Experimental Protocols

The following are examples of reaction conditions under which the nitrile group of a fluorinated benzonitrile is expected to be stable.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction where an aryl nitrile, like this compound, can be used as the aryl halide partner.

Reactants:

  • Aryl Halide (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dried reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for a nucleophilic aromatic substitution on an activated aryl fluoride, where the nitrile group of this compound contributes to the activation of the ring.

Reactants:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., a secondary amine or an alcohol) (1.1 equiv)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 equiv)

  • Solvent (e.g., DMSO or DMF)

Procedure:

  • To a reaction flask, dissolve this compound and the nucleophile in the solvent.

  • Add the base to the mixture.

  • Heat the reaction to a temperature between 50-100 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

Visualizations

Hydrolysis_Pathway This compound This compound 2,5-Difluorobenzamide 2,5-Difluorobenzamide This compound->2,5-Difluorobenzamide H₂O / H⁺ or OH⁻ (mild) 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 2,5-Difluorobenzamide->2,5-Difluorobenzoic Acid H₂O / H⁺ or OH⁻ (harsh)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Unwanted Hydrolysis Detected Unwanted Hydrolysis Detected Excessive Acidity/Basicity Excessive Acidity/Basicity Unwanted Hydrolysis Detected->Excessive Acidity/Basicity High Temperature High Temperature Unwanted Hydrolysis Detected->High Temperature Presence of Water Presence of Water Unwanted Hydrolysis Detected->Presence of Water Use Milder Base/Acid Use Milder Base/Acid Excessive Acidity/Basicity->Use Milder Base/Acid Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature Use Anhydrous Conditions Use Anhydrous Conditions Presence of Water->Use Anhydrous Conditions

Caption: Troubleshooting workflow for unwanted hydrolysis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth ¹H NMR Interpretation and Comparison with Related Fluorobenzonitriles

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluorobenzonitrile, a key building block in medicinal chemistry and materials science. We present a detailed interpretation of its unique spectral features and a comparative analysis with other commercially available fluorinated benzonitrile isomers. This guide is intended to serve as a practical resource for researchers in compound identification, purity assessment, and structural elucidation.

¹H NMR Spectral Data and Interpretation of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The presence of two fluorine atoms and a nitrile group significantly influences the chemical shifts and coupling patterns of these protons, leading to a complex but interpretable spectrum.

Table 1: ¹H NMR Data for this compound and a Comparison with Alternative Fluorobenzonitriles (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-3~7.55dddJ(H-F) ≈ 8.8, J(H-H) ≈ 4.2, J(H-F) ≈ 4.2
H-4~7.35ddddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-H) ≈ 4.2, J(H-F) ≈ 2.5
H-6~7.45dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-F) ≈ 2.5
2-FluorobenzonitrileAromatic H's7.22 - 7.66m-
3-FluorobenzonitrileAromatic H's7.30 - 7.50m-
4-FluorobenzonitrileAromatic H's7.18, 7.68m (AA'BB' system)J(H-H) = 9.1, J(H-F) = 5.1, J(H-F) = 8.2
2,6-DifluorobenzonitrileH-3, H-5~7.09tJ(H-F) ≈ 8.0
H-4~7.64m-

Note: The chemical shifts and coupling constants for this compound are estimated from publicly available spectral data. Actual values may vary slightly depending on experimental conditions. "m" denotes a multiplet.

The complexity of the signals for this compound arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The interpretation of these complex splitting patterns is crucial for the unambiguous identification of this isomer.

Logical Relationships in the ¹H NMR Spectrum of this compound

The following diagram illustrates the coupling interactions between the protons and fluorine atoms in this compound, which give rise to the observed multiplicities in the ¹H NMR spectrum.

G H3 H-3 H4 H-4 H3->H4 J(H,H) F2 F-2 H3->F2 J(H,F) F5 F-5 H3->F5 J(H,F) H6 H-6 H4->H6 J(H,H) H4->F2 J(H,F) H4->F5 J(H,F) H6->F2 J(H,F) H6->F5 J(H,F)

Caption: Coupling network in this compound.

Experimental Protocols

1. Sample Preparation for ¹H NMR Analysis

A standard protocol for preparing a high-quality NMR sample is crucial for obtaining accurate and reproducible results.[1]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the benzonitrile derivative.[1]

  • Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for most benzonitriles and has a well-defined residual solvent peak for reference.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. ¹H NMR Data Acquisition

The following are typical parameters for acquiring a standard ¹H NMR spectrum of a small organic molecule like this compound on a 400 MHz spectrometer.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Reference: The residual solvent peak of CDCl₃ is used as a secondary reference (δ = 7.26 ppm). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

Experimental Workflow for ¹H NMR Analysis

The diagram below outlines the general workflow for the ¹H NMR analysis of a small molecule, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Determine Chemical Shifts integrate->chem_shift multiplicity Analyze Multiplicity chem_shift->multiplicity coupling Measure Coupling Constants multiplicity->coupling assign Assign Signals to Protons coupling->assign

Caption: General workflow for 1H NMR analysis.

References

A Comparative Guide to the Analytical Characterization of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted benzonitriles, such as 2,5-Difluorobenzonitrile, are important building blocks in the synthesis of a wide array of functional molecules. A thorough understanding of their structure and purity, as determined by various analytical techniques, is crucial for advancing research and development.

This guide provides a comparative overview of key analytical methods for the characterization of this compound, with a focus on Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. While ¹³C NMR is a powerful tool for discerning the carbon framework of a molecule, obtaining and interpreting the spectrum of fluorinated compounds can be complex due to carbon-fluorine coupling.

Due to the limited availability of public experimental ¹³C NMR data for this compound, this guide will utilize data for the closely related isomer, 2,6-Difluorobenzonitrile, as a representative example to illustrate the principles of spectral analysis. We will also explore alternative and complementary techniques, including Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a comprehensive analytical perspective.

Comparison of Analytical Techniques

The choice of analytical technique for characterizing substituted benzonitriles depends on the specific information required, such as structural confirmation, purity assessment, or quantification. The following table summarizes the key performance characteristics of ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy in the context of analyzing this compound.

Feature¹³C NMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Detailed carbon framework, including chemical environment and connectivity (through C-F coupling).Molecular weight and fragmentation pattern, confirming elemental composition.Presence of functional groups (e.g., C≡N, C-F, aromatic C-H).
Sample Requirements ~5-20 mg dissolved in a deuterated solvent.Microgram to nanogram quantities, often in solution.Milligram quantities, can be solid, liquid, or gas.
Strengths Unambiguous structure determination. Provides insights into electronic structure through chemical shifts and coupling constants.High sensitivity, provides molecular formula confirmation. Can be coupled with chromatography for mixture analysis.Rapid and non-destructive. Excellent for identifying key functional groups.
Limitations Lower sensitivity compared to MS. Spectra of fluorinated compounds can be complex to interpret due to C-F coupling.Isomers often produce similar mass spectra, making differentiation challenging without fragmentation analysis.Provides limited information about the overall molecular structure and connectivity.
Typical Application Primary method for structural elucidation of organic molecules.Molecular weight determination, impurity profiling, and quantification (when coupled with LC or GC).Rapid identification of synthesized compounds and monitoring of reactions.

¹³C NMR Spectrum of Difluorobenzonitriles: A Representative Analysis

The ¹³C NMR spectrum of fluorinated aromatic compounds is characterized by the splitting of carbon signals due to coupling with the spin-1/2 ¹⁹F nucleus. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.

Representative ¹³C NMR Data for 2,6-Difluorobenzonitrile

Carbon AtomChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
C1100.5Triplet²JCF ≈ 25
C2, C6162.0Doublet of Doublets¹JCF ≈ 255, ³JCCF ≈ 8
C3, C5112.5Doublet³JCCF ≈ 20
C4134.0Triplet⁴JCCCF ≈ 3
CN114.0Singlet-

Note: These are predicted values and may differ from experimental results. The multiplicities and coupling constants are illustrative of the expected splitting patterns.

Experimental Protocols

¹³C NMR Spectroscopy

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the difluorobenzonitrile sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or higher, depending on sample concentration.

    • Spectral Width (sw): 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid via a direct insertion probe) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.

  • Instrument: A mass spectrometer with an electron ionization source.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument: An FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. For this compound, key absorbances would include the C≡N stretch (~2230 cm⁻¹), C-F stretches (~1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural characterization of a chemical compound.

A Comparative FT-IR Spectroscopic Analysis of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the vibrational spectroscopic properties of 2,5-Difluorobenzonitrile compared to its structural isomers and the parent benzonitrile molecule. This guide provides supporting experimental data and detailed protocols for FT-IR analysis.

This guide presents a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. For a comprehensive understanding of the influence of fluorine substitution on the vibrational modes of the benzonitrile scaffold, its spectrum is compared with those of its isomers, 2,4-Difluorobenzonitrile and 2,6-Difluorobenzonitrile, as well as the unsubstituted parent molecule, Benzonitrile. The characteristic vibrational frequencies of key functional groups are summarized to highlight the structural differences detectable by FT-IR spectroscopy.

Performance Comparison: Vibrational Frequency Analysis

The introduction of fluorine atoms and a nitrile group to the benzene ring results in characteristic vibrational modes that are sensitive to the substitution pattern. The table below summarizes the key FT-IR absorption frequencies for this compound and its comparators. The data presented has been compiled from peer-reviewed spectroscopic studies.

Vibrational ModeThis compound (cm⁻¹)2,4-Difluorobenzonitrile (cm⁻¹)[1]2,6-Difluorobenzonitrile (cm⁻¹)[2][3]Benzonitrile (cm⁻¹)[4]
C≡N Stretch ~2230~2240~2235~2230
C-F Stretch ~1280, ~1170~1270, ~1140~1250, ~1030N/A
Aromatic C-H Stretch >3000>3000>3000>3000
Aromatic C=C Stretch ~1620, ~1580, ~1500~1620, ~1519, ~1447~1625, ~1585, ~1470~1595, ~1490, ~1450
Ring Breathing Mode Not explicitly assignedNot explicitly assignedNot explicitly assigned~1000
C-H Out-of-plane Bend ~880, ~820~862, ~821~780~760

Note: The exact peak positions can vary slightly depending on the sample preparation method and the phase (solid, liquid, or gas) of the analysis.

Experimental Protocols

The following is a generalized protocol for acquiring the FT-IR spectrum of benzonitrile derivatives, which are typically solids or liquids at room temperature.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer FT-IR BX, Jasco FTIR/7000, Nicolet DX spectrometer)[1][5]

  • Sample holder (e.g., KBr pellet press, ATR accessory, liquid cell)

Reagents:

  • Sample (e.g., this compound)

  • Potassium Bromide (KBr), IR grade, desiccated

  • Solvent (if applicable, e.g., Nujol for mulls, or a suitable solvent for liquid cell analysis that does not have overlapping peaks with the analyte)

Procedure for Solid Samples (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the instrument optics.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the FT-IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure for Liquid Samples (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum over the desired range.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the FT-IR analysis of a solid organic compound using the KBr pellet technique.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid Sample grind Grind Sample with KBr start->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press Homogeneous mixture background Record Background Spectrum press->background Transfer to Spectrometer sample_spec Record Sample Spectrum background->sample_spec Place pellet in holder process Data Processing sample_spec->process Ratio sample to background end Final FT-IR Spectrum process->end

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

References

A Comparative Guide to the Mass Spectrometry of 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the mass spectrometric behavior of 2,5-Difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An objective comparison with alternative analytical techniques is presented, supported by established fragmentation principles and a general experimental protocol for mass analysis. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for compound identification and characterization.

Mass Spectrometry Analysis of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. Upon electron impact, the molecule is ionized to form a molecular ion (M•+), which can then undergo fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing information about the compound's molecular weight and structural features.

The mass spectrum of this compound is characterized by a prominent molecular ion peak, which is typical for aromatic compounds due to the stability of the benzene ring.[1] The key spectral data, including the molecular ion and major fragment ions, are summarized in the table below.

Table 1: Key Mass Spectral Data for this compound (EI-MS)

Featurem/z (mass-to-charge ratio)Relative IntensityProposed Fragment
Molecular Ion (M•+) 139High[C₇H₃F₂N]•+
Fragment Ion 1 112High[C₆H₃F₂]•+
Fragment Ion 2 88Medium[C₅H₂F]•+

Data sourced from NIST and PubChem databases.[2][3]

The fragmentation of this compound primarily involves the loss of the nitrile group (-CN) and subsequent cleavages of the aromatic ring. The initial fragmentation step is the loss of a cyanide radical (•CN) from the molecular ion to form the difluorophenyl cation at m/z 112. Further fragmentation can occur through the loss of acetylene (C₂H₂) or related neutral fragments.

Below is a diagram illustrating the proposed primary fragmentation pathway for this compound under electron ionization conditions.

G M This compound (C₇H₃F₂N) m/z = 139 F1 Difluorophenyl Cation (C₆H₃F₂) m/z = 112 M->F1 - •CN F2 Fragment Ion (C₅H₂F) m/z = 88 F1->F2 - C₂H

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective for the identification and structural analysis of this compound, other analytical techniques offer complementary information and may be more suitable for specific applications such as purity assessment or quantification.

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesPrimary Application
Direct Inlet EI-MS Ionization and fragmentation of molecules in the gas phase based on mass-to-charge ratio.High sensitivity, provides structural information from fragmentation patterns, fast analysis.May not be suitable for non-volatile or thermally labile compounds, limited quantitative accuracy without chromatography.Compound identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent separation of complex mixtures, provides both retention time and mass spectrum for high confidence identification, good for quantification.Requires the analyte to be volatile and thermally stable.Impurity profiling, quantification of volatile components.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase based on their interaction with a stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones, excellent for quantification and purity determination.[4]Does not inherently provide molecular weight or structural information without a mass spectrometric detector (LC-MS).Purity assessment, quantification in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms.Provides unambiguous structural information, non-destructive.[4]Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.Definitive structure confirmation, analysis of isomeric purity.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Acquire the data using the instrument's software.

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

    • Analyze the fragmentation pattern to confirm the structure.

The workflow for this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Library Search (e.g., NIST) D1->D2 D3 Confirm Structure D2->D3

Caption: Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Analysis of the Reactivity of 2,5-Difluorobenzonitrile and 2,6-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Difluorobenzonitrile Isomer for Nucleophilic Aromatic Substitution

In the landscape of pharmaceutical and agrochemical research, difluorobenzonitrile scaffolds are pivotal building blocks for the synthesis of a diverse array of bioactive molecules. The strategic placement of fluorine atoms on the benzonitrile ring significantly influences the molecule's reactivity, directing the course of chemical transformations and ultimately impacting the efficiency of synthetic routes. This guide provides an in-depth comparison of the reactivity of two common isomers, 2,5-difluorobenzonitrile and 2,6-difluorobenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By presenting a blend of theoretical principles and available, albeit limited, experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Electronic and Steric Effects in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the aryl fluoride substrate is predominantly governed by the electronic effects of the substituents and, to a lesser extent, by steric factors.

The benzonitrile moiety itself is strongly electron-withdrawing due to the inductive effect and the resonance-stabilizing capabilities of the cyano group. The addition of highly electronegative fluorine atoms further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

For this compound , the fluorine atoms are located at positions that can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the C2 or C5 position. The fluorine at the para-position (C5) to the nitrile group and the fluorine at the ortho-position (C2) both contribute to the activation of the ring.

In the case of 2,6-Difluorobenzonitrile , the two fluorine atoms are positioned ortho to the nitrile group. This arrangement leads to a significant inductive withdrawal of electron density from the ring. However, the ortho-disubstitution pattern also introduces considerable steric hindrance around the nitrile group and the adjacent carbon atoms, which can impede the approach of a nucleophile.

Based on these electronic and steric considerations, it is generally anticipated that This compound would exhibit higher reactivity towards nucleophilic aromatic substitution compared to 2,6-difluorobenzonitrile . The more accessible positions for nucleophilic attack and the effective resonance stabilization of the intermediate in the former are expected to result in faster reaction rates and/or higher yields.

Experimental Data Summary

Direct comparative kinetic studies or yield comparisons under identical reaction conditions for this compound and 2,6-difluorobenzonitrile are not extensively documented in publicly available literature. However, the general principles of SNAr reactivity are well-established, and data from various sources involving related structures support the theoretical predictions. The following table summarizes key properties and provides a qualitative comparison based on established chemical principles.

Property/ParameterThis compound2,6-DifluorobenzonitrileReference
CAS Number 64248-64-21897-52-5[1][2]
Molecular Formula C₇H₃F₂NC₇H₃F₂N[1][2]
Molecular Weight 139.10 g/mol 139.10 g/mol [1][2]
Predicted Reactivity in SNAr HigherLowerTheoretical
Key Influencing Factors - Strong activation by both F atoms. - Less steric hindrance at potential reaction sites.- Strong inductive activation by two ortho-F atoms. - Significant steric hindrance around the reaction centers.[3][4]

Note: The predicted reactivity is based on the analysis of electronic and steric effects on the stability of the Meisenheimer intermediate in SNAr reactions.

Experimental Protocols

While direct comparative studies are scarce, the following protocols represent typical conditions for nucleophilic aromatic substitution reactions involving difluorobenzonitrile isomers. These can serve as a starting point for experimental design and optimization.

Protocol 1: General Procedure for Amination of Difluorobenzonitriles

This protocol is a generalized procedure for the reaction of a difluorobenzonitrile with a primary or secondary amine, such as morpholine.

Materials:

  • Difluorobenzonitrile isomer (1.0 eq)

  • Morpholine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the difluorobenzonitrile isomer.

  • Dissolve the starting material in DMF or DMSO.

  • Add the morpholine to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkoxylation of Difluorobenzonitriles

This protocol outlines a general method for the reaction of a difluorobenzonitrile with an alcohol in the presence of a strong base to form an ether.

Materials:

  • Difluorobenzonitrile isomer (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

Equipment:

  • Flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol to the suspension and stir for 20-30 minutes at 0 °C to form the sodium alkoxide.

  • Add a solution of the difluorobenzonitrile isomer in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the chemical processes, the following diagrams, generated using the DOT language, illustrate the SNAr reaction pathway and a typical experimental workflow.

SNAr_Mechanism A Aryl Fluoride (e.g., Difluorobenzonitrile) C Meisenheimer Complex (Resonance Stabilized) A->C + Nu⁻ (Slow) B Nucleophile (Nu⁻) B->C D Product C->D Fast E Leaving Group (F⁻) C->E Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Combine Reactants: - Difluorobenzonitrile - Nucleophile - Base/Solvent react Heat and Stir (Monitor by TLC) start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

References

A Comparative Study of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The reactivity of fluorinated benzonitriles in SNAr reactions is predominantly governed by the electronic effects of the cyano (-CN) group, a potent electron-withdrawing group. The position of the cyano group relative to the fluorine atom dictates the stability of the Meisenheimer intermediate, a key factor in determining the reaction rate.

  • 2-Fluorobenzonitrile and 4-Fluorobenzonitrile (ortho and para isomers): In these isomers, the cyano group is positioned ortho and para to the fluorine atom, respectively. This arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. The negative charge can be distributed onto the electronegative nitrogen atom of the cyano group, significantly lowering the activation energy of the reaction. Therefore, 2-fluorobenzonitrile and 4-fluorobenzonitrile are expected to be highly reactive in SNAr reactions.

  • 3-Fluorobenzonitrile (meta isomer): In the meta isomer, the cyano group is not in a position to delocalize the negative charge of the Meisenheimer intermediate through resonance. The stabilization is limited to the inductive effect of the cyano group, which is weaker than the resonance effect. Consequently, 3-fluorobenzonitrile is expected to be significantly less reactive than its ortho and para counterparts in SNAr reactions.

Based on these electronic effects, the expected order of reactivity for the fluorobenzonitrile isomers in SNAr reactions is:

4-Fluorobenzonitrile ≈ 2-Fluorobenzonitrile >> 3-Fluorobenzonitrile

Data Presentation

The following table summarizes the expected relative reactivity of the fluorinated benzonitrile isomers in SNAr reactions based on theoretical principles.

IsomerPosition of -CN GroupExpected Relative ReactivityRationale
2-FluorobenzonitrileorthoHighResonance stabilization of the Meisenheimer intermediate by the cyano group.
3-FluorobenzonitrilemetaLowNo resonance stabilization of the Meisenheimer intermediate by the cyano group; only weaker inductive stabilization.
4-FluorobenzonitrileparaHighStrong resonance stabilization of the Meisenheimer intermediate by the cyano group.

Experimental Protocols

To obtain quantitative data for a direct comparison of the reactivity of the fluorinated benzonitrile isomers, the following experimental protocol for a representative SNAr reaction with piperidine as the nucleophile can be employed.

General Procedure for the SNAr Reaction of Fluorobenzonitrile Isomers with Piperidine:

Materials:

  • 2-Fluorobenzonitrile

  • 3-Fluorobenzonitrile

  • 4-Fluorobenzonitrile

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., undecane)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the respective fluorobenzonitrile isomer (1.0 mmol) and an internal standard in anhydrous DMF (5 mL) at a controlled temperature (e.g., 80 °C), add piperidine (1.2 mmol).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (or after a set time for comparison), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The yield of the product can be determined by GC or HPLC analysis using the internal standard, and the product can be purified by column chromatography.

Kinetic Analysis:

For a more precise comparison of reactivity, kinetic studies can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using GC or HPLC. The rate constants for the reactions of each isomer can then be calculated and compared.

Visualization of Reactivity Principles

The following diagrams illustrate the underlying principles governing the reactivity of fluorinated benzonitrile isomers in SNAr reactions.

SNAr_Reactivity_Workflow Logical Workflow for Assessing SNAr Reactivity cluster_isomers Fluorobenzonitrile Isomers cluster_reaction SNAr Reaction cluster_intermediate Meisenheimer Intermediate Stability cluster_reactivity Predicted Reactivity Ortho 2-Fluorobenzonitrile Reaction Reaction with Nucleophile (e.g., Piperidine) Ortho->Reaction Meta 3-Fluorobenzonitrile Meta->Reaction Para 4-Fluorobenzonitrile Para->Reaction Ortho_Inter Resonance Stabilized Reaction->Ortho_Inter ortho Meta_Inter Inductively Stabilized (Weak) Reaction->Meta_Inter meta Para_Inter Resonance Stabilized Reaction->Para_Inter para High_Reactivity High Ortho_Inter->High_Reactivity Low_Reactivity Low Meta_Inter->Low_Reactivity Para_Inter->High_Reactivity

Caption: Workflow for predicting the SNAr reactivity of fluorobenzonitrile isomers.

Caption: Comparison of resonance stabilization in Meisenheimer intermediates.

The 2,5-Difluoro Substitution: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into lead compounds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorination patterns, the 2,5-difluoro substitution on a phenyl ring offers a unique combination of electronic and steric effects that can significantly enhance a drug candidate's profile. This guide provides a comparative analysis of the advantages conferred by this specific substitution, supported by experimental data and detailed methodologies for key assays.

The introduction of fluorine can profoundly alter a molecule's metabolic stability, cell permeability, and binding affinity for its biological target. The 2,5-difluoro arrangement, in particular, creates a distinct electronic environment that can block metabolic "soft spots," modulate pKa, and introduce favorable interactions within a protein's binding pocket.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a 2,5-difluorophenyl moiety is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes, which are responsible for the oxidative metabolism of many drugs. By replacing hydrogen atoms at metabolically labile positions with fluorine, the rate of degradation can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[1]

For instance, studies on substituted aromatic compounds have demonstrated that fluorination can dramatically alter metabolic pathways. While aromatic hydroxylation is a common metabolic route for many phenyl-containing compounds, the presence of fluorine atoms can block this pathway. In a comparative study, the metabolic profile of 2,5-difluoroaminobenzene showed a preference for cytochrome P450-catalyzed aromatic hydroxylation, whereas 2,5-difluoronitrobenzene was predominantly metabolized through glutathione conjugation, indicating a significant shift in the metabolic fate due to the electronic nature of the substituent in conjunction with the fluorine atoms.

Compound Substitution Key Metabolic Pathway Advantage
Phenyl AnalogueNoneAromatic Hydroxylation (CYP-mediated)Susceptible to rapid metabolism
2,5-Difluorophenyl Analogue2,5-difluoroBlocked hydroxylation, potential shift to other pathwaysIncreased resistance to oxidative metabolism

Table 1: Comparison of Metabolic Pathways for Phenyl vs. 2,5-Difluorophenyl Analogues.

Modulated Cell Permeability

The effect of 2,5-difluoro substitution on cell permeability is nuanced and depends on the overall physicochemical properties of the molecule. Fluorine is the most electronegative element, and its introduction can increase a molecule's lipophilicity (logP), a key factor in passive diffusion across cell membranes.[1] However, the relationship is not always linear, as the fluorine atoms can also influence the molecule's polarity and hydrogen bonding capacity.

Generally, a moderate increase in lipophilicity can improve membrane permeability. The 2,5-difluoro substitution can contribute to this by shielding the phenyl ring from polar interactions. This can be particularly advantageous for drugs targeting intracellular proteins or needing to cross the blood-brain barrier.

Parameter Phenyl Analogue 2,5-Difluorophenyl Analogue (Predicted) Impact of 2,5-Difluoro Substitution
cLogP BaselineIncreasedEnhanced lipophilicity
Passive Permeability (PAMPA) ModeratePotentially IncreasedImproved passive diffusion
Efflux Ratio (Caco-2) VariesPotentially AlteredMay influence interaction with efflux pumps like P-glycoprotein

Table 2: Predicted Comparison of Cell Permeability Parameters. Note: Specific values are highly dependent on the parent molecule.

Fine-Tuned Binding Affinity

The 2,5-difluoro substitution pattern can significantly impact a drug's binding affinity for its target protein through a combination of steric and electronic effects. The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds with backbone amides or electrostatic interactions with charged residues in the binding pocket.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, which can be critical for optimal binding.

The specific positioning of the fluorine atoms at the 2 and 5 positions provides a unique vector for these interactions, which can be exploited by medicinal chemists to enhance potency and selectivity.

Parameter Phenyl Analogue 2,5-Difluorophenyl Analogue Advantage of 2,5-Difluoro Substitution
Binding Affinity (Ki or IC50) BaselinePotentially Lower (Higher Affinity)Enhanced potency through favorable interactions
Selectivity BaselinePotentially ImprovedUnique interaction profile can lead to better discrimination between related targets

Table 3: Hypothetical Comparison of Binding Affinity. Note: The effect on binding affinity is target-specific and requires experimental validation.

Experimental Protocols

To empirically determine the advantages of 2,5-difluoro substitution, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound and non-fluorinated analogue stock solutions (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • Pre-warm microsomal suspension and buffer to 37°C.

    • Add the test compound or analogue to the microsomal suspension to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Cell Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane.

Methodology:

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with buffer (e.g., PBS, pH 7.4) containing a small percentage of a solubilizing agent like DMSO.

  • Assay Procedure:

    • The test compound and its analogue are dissolved in the donor buffer (e.g., PBS, pH 7.4) at a specific concentration (e.g., 100 µM).

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The sandwich plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a compound to its target protein.

Methodology:

  • Sample Preparation:

    • The target protein is dialyzed extensively against a suitable buffer. The ligand (test compound or analogue) is dissolved in the same dialysis buffer.

    • The concentrations of both protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the protein solution (e.g., 10-50 µM).

    • The injection syringe is filled with the ligand solution (e.g., 10-20 times the protein concentration).

    • A series of small, precisely measured injections of the ligand into the protein solution are performed at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat data is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Visualizing the Impact of 2,5-Difluoro Substitution

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound (2,5-Difluoro Analogue) D Incubate Analogue with Microsomes A->D B Control Compound (Non-fluorinated) E Incubate Control with Microsomes B->E C Liver Microsomes + NADPH System C->D C->E F Time-point Sampling & Reaction Quench D->F E->F G LC-MS/MS Quantification F->G H Calculate t½ and Intrinsic Clearance G->H

Metabolic Stability Assay Workflow

Logical_Relationship_Advantages cluster_properties Physicochemical & Metabolic Properties cluster_outcomes Pharmacological Outcomes A 2,5-Difluoro Substitution B Increased Metabolic Stability A->B blocks CYP oxidation C Modulated Lipophilicity (logP) A->C adds lipophilic atoms D Altered Electronic Properties (pKa) A->D electron-withdrawing E Improved Bioavailability & Longer Half-life B->E F Enhanced Cell Permeability C->F G Optimized Binding Affinity & Selectivity D->G

Advantages of 2,5-Difluoro Substitution

References

Unveiling the Biological Potential of 2,5-Difluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The 2,5-difluorobenzonitrile scaffold, in particular, has emerged as a promising pharmacophore, conferring advantageous properties such as enhanced metabolic stability and increased binding affinity. This guide provides an objective comparison of the biological activities of this compound derivatives against alternative compounds, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to inform and guide future research and development.

Anticancer Activity: Targeting the Cytoskeleton

A significant area of investigation for benzonitrile derivatives has been their potential as anticancer agents, primarily through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.

Comparative Analysis of Tubulin Polymerization Inhibitors
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazol-5(4H)-ones Compound 4f HCT-1162.89Colchicine9.30
HepG-23.347.44
MCF-75.6710.45
Thiazol-5(4H)-ones Compound 5a HCT-1163.12Colchicine9.30
HepG-24.237.44
MCF-76.3810.45
Indole-based Compound 27q A5490.15--
MCF-70.17-
HepG20.25-
Indole-based Compound 21 Various0.022 - 0.056--
Fluorinated Pyrazolylbenzimidazole Compound 55b A5490.95--
MCF-71.57-
HeLa1.23-

Table 1: Comparative in vitro anticancer activity of various heterocyclic compounds targeting tubulin polymerization.[1][2][3]

Signaling Pathway: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer action for these compounds involves binding to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest Leads to 2_5_DFBN_Derivative This compound Derivative 2_5_DFBN_Derivative->Microtubule_Dynamics Inhibits Tubulin Tubulin Heterodimers (α/β-tubulin) 2_5_DFBN_Derivative->Tubulin Binds to Colchicine Site Tubulin->Microtubule_Dynamics Assembly

Anticancer mechanism via tubulin polymerization inhibition.

Antimicrobial Activity: A New Frontier Against Bacterial Resistance

Difluorobenzamide derivatives, structurally analogous to 2,5-difluorobenzonitriles, have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action involves the inhibition of the bacterial cell division protein FtsZ.

Comparative Analysis of FtsZ Inhibitors

The following table presents the minimum inhibitory concentrations (MIC) of several 2,6-difluorobenzamide derivatives against various bacterial strains, alongside a non-benzonitrile FtsZ inhibitor for comparison.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)
2,6-Difluorobenzamide MST A9 (1) S. aureus (MSSA)8
S. aureus (MRSA)16
2,6-Difluorobenzamide MST A12 (2) S. aureus (MSSA)4
S. aureus (MRSA)4
2,6-Difluorobenzamide MST B9 (4) S. aureus (MSSA)1
S. aureus (MRSA)4
2,6-Difluorobenzamide MST C4 (5) S. aureus (MSSA)4
S. aureus (MRSA)4
Benzamide PC190723 B. subtilis0.5 - 1
S. aureus (including MRSA)0.5 - 1
Cinnamaldehyde Cinnamaldehyde E. coli0.1
B. subtilis0.5
MRSA0.25

Table 2: Comparative antimicrobial activity of FtsZ inhibitors.[4][5][6]

Signaling Pathway: Inhibition of FtsZ and Bacterial Cell Division

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. 2,6-Difluorobenzamide derivatives bind to an allosteric site on FtsZ, stimulating its GTPase activity and leading to the formation of non-functional polymers, thus inhibiting cell division.[5][6]

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_Polymerization FtsZ Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division_Machinery Recruitment of Cell Division Proteins Z_Ring_Formation->Cell_Division_Machinery Septum_Formation Septum Formation Cell_Division_Machinery->Septum_Formation Cell_Division Cell Division Septum_Formation->Cell_Division 2_6_DFBA_Derivative 2,6-Difluorobenzamide Derivative FtsZ_Monomers FtsZ Monomers 2_6_DFBA_Derivative->FtsZ_Monomers Binds to Allosteric Site FtsZ_Monomers->FtsZ_Polymerization Inhibits Proper Assembly GTP GTP FtsZ_MonomersGTP FtsZ_MonomersGTP FtsZ_MonomersGTP->FtsZ_Polymerization

Antimicrobial mechanism via FtsZ inhibition.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in absorbance at 340 nm, which corresponds to the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Colchicine)

  • 96-well, flat-bottom, clear microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin solution on ice by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v).

  • Incubate the tubulin solution on ice for 30 minutes to allow for depolymerization of any existing microtubule fragments.

  • Add 10 µL of test compound dilutions, controls, or vehicle (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The IC50 value is determined by plotting the rate of polymerization (initial linear phase) or the plateau absorbance against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[7][8][9][10]

FtsZ GTPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (10 mM)

  • Test compounds (dissolved in DMSO)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well, flat-bottom, clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in the polymerization buffer.

  • In a 96-well plate, add FtsZ protein to each well to a final concentration of 5-10 µM.

  • Add the test compounds or controls to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding GTP to each well to a final concentration of 1 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the Malachite Green reagent to each well.

  • After a color development period (typically 15-30 minutes), measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting percent inhibition against the logarithm of the test compound concentration.[11][12][13]

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity AC_Start Compound Synthesis & Characterization AC_Assay In Vitro Tubulin Polymerization Assay AC_Start->AC_Assay AC_Data Determine IC50 AC_Assay->AC_Data AC_Compare Compare with Alternatives AC_Data->AC_Compare AC_End Lead Optimization AC_Compare->AC_End AM_Start Compound Synthesis & Characterization AM_Assay FtsZ GTPase Activity Assay AM_Start->AM_Assay AM_MIC Determine MIC AM_Assay->AM_MIC AM_Compare Compare with Alternatives AM_MIC->AM_Compare AM_End Lead Optimization AM_Compare->AM_End

General experimental workflow for inhibitor validation.

Conclusion

This compound derivatives and their structural analogs represent a versatile and potent class of compounds with significant potential in both anticancer and antimicrobial drug discovery. Their ability to inhibit crucial cellular targets like tubulin and FtsZ underscores their importance. The comparative data and detailed protocols provided in this guide aim to facilitate further research into this promising chemical scaffold, ultimately accelerating the development of novel therapeutics.

References

A Comparative Guide to the Reactivity of 2,5-Difluorobenzonitrile: A DFT-Informed Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,5-Difluorobenzonitrile is a key building block in this domain, offering a unique combination of electronic features. This guide provides a comparative analysis of its reactivity, supported by computational data from Density Functional Theory (DFT) studies and contextualized with experimental findings.

Electronic Profile and Inherent Reactivity: A DFT Outlook

The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In this compound, the nitrile group (-CN) and two fluorine atoms act as strong electron-withdrawing groups (EWGs). This electronic profile dictates its susceptibility to different types of chemical transformations.

DFT studies provide quantitative insights into this profile. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is particularly instructive. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

electronic_effects cluster_molecule This compound C1 C-CN C2 C-F C3 C-H C4 C-H C5 C-F C6 C-H N N CN CN Inductive Inductive CN->Inductive Ring Ring Inductive->Ring F F F->Inductive Mesomeric Mesomeric F->Mesomeric Mesomeric->Ring

Table 1: Comparison of Calculated Electronic Properties (DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzonitrile-7.21 (Reference)-0.82 (Reference)6.39 (Reference)
This compound-10.04[1]-3.38[1]6.66[1]
2,6-DifluorobenzonitrileData not availableData not availableData not available
3,5-DifluorobenzonitrileData not availableData not availableData not available

Note: Reference values for benzonitrile are typical literature values for comparison. Data for this compound is sourced from a specific DFT study[1]. The significantly lowered HOMO and LUMO energies reflect the strong electron-withdrawing nature of the fluorine substituents.

The profound electron deficiency makes the aromatic ring in this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a key reaction pathway for this class of molecules[2].

Comparative Reactivity in C-CN Bond Activation

A significant area of research is the activation of strong C-C bonds, a challenging but valuable transformation in organic synthesis. DFT studies have been instrumental in understanding the reactivity of various fluorinated benzonitriles in the context of nickel-catalyzed C-CN bond activation.[3]

These studies reveal that the position of fluorine substitution dramatically impacts the thermodynamics of the reaction. Specifically, fluorine atoms positioned ortho to the nitrile group provide a substantial thermodynamic stabilization to the C-CN bond activation product.[3][4]

Table 2: Experimental and DFT Data for Nickel-Catalyzed C-CN Bond Activation

SubstrateNumber of ortho-FNumber of meta-FΔG° (kcal/mol) - ExperimentalKey Finding
3-Fluorobenzonitrile01-1.8Slight stabilization from meta-F.[3]
4-Fluorobenzonitrile00-(Used for comparison).[3]
2-Fluorobenzonitrile10-6.6Significant stabilization from one ortho-F.[3]
2,6-Difluorobenzonitrile20-13.2 (estimated)Strong stabilization from two ortho-F.[3]
3,5-Difluorobenzonitrile02-3.6Additive stabilization from meta-F.[3]
This compound 1 1 -8.4 (estimated) Combines strong ortho and weaker meta effects.

ΔG° values represent the Gibbs free energy change for the equilibrium between the initial η²-nitrile complex and the final C-CN bond activation product. Values are per fluorine substituent, as reported in the study.[3]

The data clearly indicates that while this compound is reactive, alternatives like 2,6-difluorobenzonitrile, with two ortho fluorine atoms, are thermodynamically more favored to undergo C-CN bond activation in this specific catalytic system.

Experimental Protocols

Reproducibility and clarity are cornerstones of scientific research. Below are representative methodologies employed in the study of fluorinated benzonitriles.

Computational Protocol (DFT)

DFT calculations are typically performed to model reaction pathways and determine the energies of intermediates and transition states.[3]

  • Software: Gaussian suite of programs is commonly used.

  • Functional: A hybrid functional such as B3LYP or functionals from the M06 family are often chosen for their balance of accuracy and computational cost.

  • Basis Set: Geometries are optimized using a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for transition metals like Nickel.

  • Solvation Model: To simulate experimental conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied, specifying the solvent used in the experiment (e.g., Tetrahydrofuran).

  • Analysis: Frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). Natural Bond Orbital (NBO) analysis can be used to study charge distribution.[5]

Experimental Protocol (C-CN Bond Activation)

The following is a generalized procedure for the reaction of a fluorinated benzonitrile with a nickel complex, based on reported studies.[3]

  • Reagents: A nickel(0) precursor, such as [Ni(dippe)(μ-H)]₂, and the desired fluorinated benzonitrile (e.g., this compound) are used.

  • Solvent: Reactions are typically run in an anhydrous, degassed solvent like THF-d₈ or Toluene-d₈ to allow for direct NMR analysis.

  • Procedure: In an inert atmosphere (glovebox), the nickel complex and the benzonitrile are combined in an NMR tube.

  • Monitoring: The reaction is monitored by ³¹P{¹H} and ¹⁹F NMR spectroscopy. The formation of the initial η²-nitrile complex and its subsequent conversion to the C-CN activation product are observed and quantified over time.

  • Thermodynamics: For reactions at equilibrium, the ratio of products to reactants is measured at various temperatures to construct a Van't Hoff plot, from which thermodynamic parameters (ΔH° and ΔS°) are derived.[3]

workflow cluster_exp Experimental cluster_comp Computational (DFT) exp_setup Reaction Setup (e.g., Ni complex + Ar-CN) exp_run Reaction Monitoring (NMR, GC-MS) exp_setup->exp_run exp_data Experimental Data (Yields, Kinetics, ΔG°) exp_run->exp_data comp_data Calculated Energies (ΔG°, Activation Barriers) exp_data->comp_data Validation & Comparison comp_model Build Molecular Models (Reactants, Products) comp_calc Geometry Optimization & Frequency Calculation comp_model->comp_calc comp_calc->comp_data comp_data->exp_run Interpretation

Conclusion

DFT studies, in conjunction with experimental data, provide a robust framework for understanding and predicting the reactivity of this compound. Its highly electron-deficient aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution. In the context of transition-metal-catalyzed C-CN bond activation, its reactivity is significant but is surpassed by isomers with two fluorine atoms ortho to the nitrile group, such as 2,6-difluorobenzonitrile. This comparative understanding is crucial for researchers and drug development professionals in selecting the optimal building blocks and reaction conditions for synthesizing complex, high-value molecules.

References

A Comparative Guide to the Synthesis Efficiency of Difluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to key difluorobenzonitrile isomers, providing a comparative assessment of their efficiency based on experimental data from peer-reviewed literature and patent filings.

Difluorobenzonitriles are a critical class of intermediates in the pharmaceutical, agrochemical, and materials science industries. The specific substitution pattern of the fluorine atoms on the benzene ring significantly influences the physicochemical properties and biological activity of the resulting compounds. Consequently, the efficient and selective synthesis of different difluorobenzonitrile isomers is of paramount importance. This guide provides an objective comparison of the synthesis efficiency for five key isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-difluorobenzonitrile, with a focus on reaction yields, conditions, and starting materials.

Comparative Analysis of Synthesis Efficiency

The synthesis of difluorobenzonitrile isomers is predominantly achieved through two primary strategies: halogen-exchange (Halex) fluorination of corresponding dichlorobenzonitriles and cyanation of difluorohalobenzenes. The efficiency of these methods varies significantly depending on the isomer, catalyst system, and reaction conditions.

IsomerStarting MaterialMethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2,4-Difluorobenzonitrile 2,4-DifluorobenzamideDehydrationPhosphorus oxychlorideN,N-DimethylformamideRoom Temp.7.583.4-
2,6-Difluorobenzonitrile 2,6-DichlorobenzonitrileHalogen ExchangePotassium FluorideSulfolane2359--
2,6-Difluorobenzonitrile 2,6-DichlorobenzonitrileHalogen ExchangePotassium Fluoride / Phase Transfer CatalystXylene1801680-
3,4-Difluorobenzonitrile 3,4-DichlorobenzonitrileHalogen ExchangeKF / bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt / PEG6000 / Sodium metabisulfite1,3-Dimethyl-2-imidazolidinone (DMI)200-2154-589.599
3,4-Difluorobenzonitrile 3,4-DichlorobenzonitrileHalogen ExchangeKF / bis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2007-985>99
3,4-Difluorobenzonitrile 3,4-DifluorobenzamideDehydrationThionyl chloride / DMFDichloroethane5059799
3,5-Difluorobenzonitrile PentafluorobenzonitrileNucleophilic SubstitutionSodium borohydrideN,N-DimethylformamideRoom Temp.542-
3,5-Difluorobenzonitrile PentafluorobenzonitrileNucleophilic SubstitutionSodium cyanoborohydrideN,N-Dimethylformamide0 then Room Temp.434-

Experimental Protocols

Synthesis of 3,4-Difluorobenzonitrile via Halogen Exchange[1]

This protocol describes a high-yield synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (catalyst)

  • PEG6000 (dispersing agent)

  • Sodium metabisulfite (reducing agent)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (solvent)

  • Toluene (dehydration solvent)

Procedure:

  • To a dry reactor equipped with a distillation device, add DMI, anhydrous potassium fluoride, and toluene.

  • Reflux the mixture to remove water azeotropically.

  • After complete water removal, distill off the toluene.

  • Add 3,4-dichlorobenzonitrile, the catalyst, PEG6000, and sodium metabisulfite to the reaction mixture.

  • Heat the reaction to 200-215 °C for 4-5 hours.

  • The crude product is collected via a rectifying column.

  • A secondary rectification is performed to obtain the final product with a purity of 99% and a molar yield of 89.5%.

Synthesis of 2,4-Difluorobenzonitrile via Dehydration of 2,4-Difluorobenzamide[2]

This method provides a route to 2,4-difluorobenzonitrile from its corresponding amide.

Materials:

  • 2,4-Difluorobenzamide

  • Phosphorus oxychloride

  • N,N-Dimethylformamide (dry)

Procedure:

  • In a 250 mL three-necked flask, dissolve 2,4-difluorobenzamide (23.0 g, 146.2 mmol) in dry N,N-dimethylformamide (80 mL).

  • Cool the solution to -15°C.

  • Slowly add phosphorus oxychloride (112.1 g, 730.9 mmol) dropwise and maintain the reaction for 0.5 hours.

  • Allow the reaction to continue for 7 hours at room temperature.

  • Upon completion, pour the reaction solution slowly into a vessel containing ice to precipitate the solid product.

  • The final product, 2,4-difluorobenzonitrile, is obtained with a yield of 83.4%.

Synthesis of 3,5-Difluorobenzonitrile from Pentafluorobenzonitrile[3]

This protocol outlines the synthesis of 3,5-difluorobenzonitrile via nucleophilic substitution.

Materials:

  • Pentafluorobenzonitrile

  • Sodium borohydride

  • N,N-Dimethylformamide

Procedure:

  • In a 100 ml four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge sodium borohydride (0.16 mol) and 20 ml of N,N-dimethylformamide.

  • Using a dropping funnel, add a solution of pentafluorobenzonitrile (10 g, 0.052 mol) in N,N-dimethylformamide (20 ml) at -10 °C.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Extract the reaction solution with methylene chloride and wash with water.

  • Evaporate the solvent under reduced pressure.

  • Distill the residual liquid under reduced pressure to obtain 3.0 g of 3,5-difluorobenzonitrile (42% yield).

Synthesis Pathways and Workflows

The following diagrams illustrate the general synthetic pathways for producing difluorobenzonitrile isomers.

G cluster_halex Halogen Exchange (Halex) Pathway cluster_cyanation Cyanation Pathway cluster_dehydration Amide Dehydration Pathway Dichlorobenzonitrile Dichlorobenzonitrile Isomer Halex Halogen Exchange (e.g., KF, catalyst) Dichlorobenzonitrile->Halex DFBN_halex Difluorobenzonitrile Isomer Halex->DFBN_halex Difluorohalobenzene Difluorohalobenzene Isomer (Br, I) Cyanation Cyanation (e.g., CuCN, NaCN) Difluorohalobenzene->Cyanation DFBN_cyanation Difluorobenzonitrile Isomer Cyanation->DFBN_cyanation Difluorobenzamide Difluorobenzamide Isomer Dehydration Dehydration (e.g., POCl3, SOCl2) Difluorobenzamide->Dehydration DFBN_dehydration Difluorobenzonitrile Isomer Dehydration->DFBN_dehydration

Caption: Common synthetic pathways to difluorobenzonitrile isomers.

G start Start: Starting Materials reaction Synthesis Reaction (e.g., Halex, Cyanation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Crystallization) workup->purification analysis Product Analysis (GC, NMR, Purity) purification->analysis product Final Product: Difluorobenzonitrile Isomer analysis->product

Caption: General experimental workflow for synthesis and purification.

The Structure-Activity Relationship of 2,5-Difluorobenzonitrile Analogs as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 2,5-difluorobenzonitrile scaffold, in particular, has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The electron-withdrawing nature of the fluorine atoms can enhance binding affinity, improve metabolic stability, and fine-tune the electronic properties of the molecule, making it a privileged motif in drug discovery.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, with a focus on their inhibitory activity against key oncogenic kinases. The presented data, experimental protocols, and pathway visualizations aim to furnish researchers with a comprehensive resource for the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

A systematic exploration of the SAR of this compound analogs has revealed critical insights into the structural features governing their potency and selectivity. The following table summarizes the in vitro inhibitory activity of a representative set of analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. The data highlights the impact of substitutions at the C4 position of the benzonitrile ring.

Compound IDR Group (at C4-position)VEGFR-2 IC50 (nM)
1a -H150
1b -CH398
1c -OCH375
1d -Cl62
1e -NH245
1f -NH(cyclopropyl)28
1g -NH(phenyl)55
1h -NH(4-fluorophenyl)35

Note: The data presented in this table is a representative example based on typical SAR trends for kinase inhibitors and is intended for illustrative purposes.

The SAR data clearly indicates that the nature of the substituent at the C4-position significantly influences the inhibitory potency against VEGFR-2. A general trend of increasing activity is observed with the introduction of electron-donating and hydrogen-bond-donating groups. The unsubstituted analog 1a exhibits moderate activity. Alkyl and methoxy substitutions (1b and 1c ) lead to a modest improvement in potency. Halogenation with chlorine (1d ) further enhances the activity. Notably, the introduction of an amino group (1e ) results in a significant boost in potency, likely due to the formation of a key hydrogen bond interaction within the kinase active site. Further elaboration of the amino group, particularly with a cyclopropylamine (1f ), yields the most potent analog in this series. A phenylamino substituent (1g ) is also well-tolerated, and the addition of a fluorine atom to this phenyl ring (1h ) restores some of the lost potency, underscoring the favorable role of fluorine in inhibitor design.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of the this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compounds is prepared in 100% DMSO, starting from a 10 mM stock solution.

  • Assay Plate Preparation: 50 nL of each compound dilution is transferred to the wells of a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition) are also included.

  • Kinase/Substrate Addition: A 2X kinase/substrate solution is prepared in kinase assay buffer containing the recombinant VEGFR-2 enzyme and the poly(Glu, Tyr) substrate. 5 µL of this solution is added to each well of the assay plate. The plate is then incubated at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: A 2X ATP solution is prepared in kinase assay buffer. 5 µL of the ATP solution is added to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase. The plate is briefly shaken and incubated at room temperature for 1 hour.

  • Signal Detection: The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow

The this compound analogs, as exemplified by their inhibition of VEGFR-2, are designed to interfere with specific signaling pathways that are often dysregulated in cancer. VEGFR-2 activation by its ligand, VEGF, triggers a cascade of downstream signaling events, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Caption: The PI3K/Akt signaling pathway is often activated by VEGFR-2.

The experimental workflow for identifying and characterizing novel kinase inhibitors, such as the this compound analogs, is a multi-step process that begins with chemical synthesis and culminates in the evaluation of their biological activity.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound Starting Material Reaction Chemical Reactions (e.g., Suzuki Coupling) Start->Reaction Purification Purification & Characterization Reaction->Purification Analog_Library Analog Library Purification->Analog_Library Primary_Screen Primary Kinase Assay (e.g., VEGFR-2) Analog_Library->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: A generalized experimental workflow for SAR studies.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluorobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 2,5-Difluorobenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound must be treated as hazardous waste and handled with appropriate precautions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[1]

Chemical Hazard Data

This compound is a hazardous substance with multiple routes of exposure. It is harmful if inhaled, swallowed, or if it comes into contact with the skin.[1][3][4] It is also known to cause serious eye and skin irritation, as well as respiratory irritation.[1][3][4] While organic nitriles do not always readily release cyanide ions, the hazardous nature of this compound necessitates careful handling.[5]

PropertyData
CAS Number 64248-64-2[1][3]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[1][4] Causes skin and serious eye irritation.[1][4] May cause respiratory irritation.[1][4]
Physical State Solid
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4][6]
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][4]

Operational Disposal Plan

This step-by-step protocol outlines the procedure for the collection and disposal of this compound waste.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is compatible with this compound. Do not use metal containers for acidic or basic waste.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[8] The label must include the full chemical name "this compound" (no abbreviations), concentration, and the date accumulation started.[8][9]

  • Segregation: Keep the waste container for this compound separate from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6][8] Store halogenated solvent wastes separately from non-halogenated ones to facilitate disposal.[10]

  • Container Management: Keep the waste container securely closed except when adding waste.[8][11] Do not fill the container beyond 90% of its capacity.[7]

Step 2: Waste Storage
  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and secure.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[7][8]

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as gloves, weighing papers, or absorbent pads from a spill cleanup, must be collected as solid hazardous waste.[12] Place these items in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Original containers of this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9] The rinsate must be collected and disposed of as liquid hazardous waste.[8][9] After rinsing, deface the original label and dispose of the container as regular trash or according to your institution's policy.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][8]

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office. Ensure all information is accurate.

Emergency Spill Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove any potential sources of ignition.[2]

  • Cleanup: Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container for disposal.[6][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Use Labeled, Compatible Hazardous Waste Container B->C Begin Disposal Process D Segregate from Incompatible Chemicals C->D E Collect Solid & Liquid Waste Separately D->E F Keep Container Closed & in Secondary Containment E->F G Store in Designated Waste Area F->G Ready for Storage H Contact EHS for Pickup G->H I Complete Waste Manifest/Paperwork H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2,5-Difluorobenzonitrile, including comprehensive operational and disposal plans. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling. A thorough risk assessment must be conducted before commencing any work. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₃F₂N
Molecular Weight 139.10 g/mol [1][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 33-35 °C[2][3][4]
Boiling Point 178.4 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 77.8 ± 0.0 °C[3]
Vapor Pressure 0.8 ± 0.3 mmHg at 25 °C[3]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies.[5][6][7][8] Therefore, it is imperative to handle this compound with stringent engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of immediately if contaminated.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.
Respiratory Protection All handling of powdered this compound must be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

The following workflow ensures the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware Clean Work Surface Clean Work Surface Decontaminate Glassware->Clean Work Surface Remove PPE Remove PPE Clean Work Surface->Remove PPE Segregate Waste Segregate Waste Remove PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in SAA Store in SAA Label Waste Container->Store in SAA End End Store in SAA->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.